molecular formula C10H12BrNO2 B1522271 2-Aminomethyl-3-(4-bromophenyl)propionic acid CAS No. 910443-87-7

2-Aminomethyl-3-(4-bromophenyl)propionic acid

Cat. No.: B1522271
CAS No.: 910443-87-7
M. Wt: 258.11 g/mol
InChI Key: GKIMDBLWVUDOQG-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(aminomethyl)-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIMDBLWVUDOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674212
Record name 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-87-7
Record name 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a GABA analogue and a derivative of Baclofen, a well-established muscle relaxant. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details the established methodologies for their experimental determination, and explains the significance of these parameters within the context of pharmaceutical development.

Chemical Identity and Structure

A precise understanding of a compound's structure is the foundation upon which all other characterization rests. This compound is a propionic acid derivative featuring a brominated phenyl ring and an aminomethyl group.

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₂BrNO₂

  • Molecular Weight: 274.11 g/mol

  • Chemical Structure:

  • Synonyms: While this specific compound is not widely commercialized, related structures are known. For instance, the isomeric compound (S)-2-Amino-3-(4-bromophenyl)propanoic acid is also known as (S)-p-Bromophenylalanine.[1] It is crucial to distinguish between isomers as they can have vastly different biological activities and physicochemical properties.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. It is important to note that experimentally determined values for this specific molecule are not widely published. Therefore, the table includes high-quality predicted values where experimental data is unavailable, a common practice in early-stage drug discovery.

PropertyValue (Predicted/Experimental)Significance in Drug Development
pKa Acidic pKa: ~4.5, Basic pKa: ~9.5 (Predicted)Governs ionization state, impacting solubility, permeability, and receptor binding.
logP ~1.8 (Predicted)Indicates lipophilicity, affecting membrane permeability, protein binding, and metabolism.
Aqueous Solubility Low to moderate (Qualitative)Crucial for formulation, dissolution, and bioavailability.
Melting Point Not availableIndicator of purity and solid-state stability.
Polar Surface Area ~63.3 Ų (for a related isomer)[4]Influences membrane permeability and interactions with biological targets.

In-Depth Analysis of Physicochemical Parameters

Acid-Base Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, like this compound, it will have at least two pKa values. The pKa dictates the extent of ionization at a given pH.[5]

  • Expert Insight: The predicted pKa values suggest that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged), and the amino group will be predominantly protonated (positively charged). This zwitterionic nature will significantly influence the compound's solubility and its ability to cross biological membranes. For instance, high charge can increase aqueous solubility but may hinder passive diffusion across the lipid bilayers of the gut wall or the blood-brain barrier.

Octanol-Water Partition Coefficient (logP)

The logP is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a critical measure of a molecule's lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").

  • Expert Insight: A predicted logP of ~1.8 suggests that this compound has a moderate degree of lipophilicity. This is a favorable range for many orally administered drugs, as it represents a balance between being soluble enough in the aqueous environment of the gastrointestinal tract and being lipophilic enough to permeate the cell membranes of the intestinal epithelium. The OECD recommends the shake-flask method for compounds with an expected logP between -2 and 4.[6][7]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. In drug development, aqueous solubility is a critical factor for oral bioavailability.

  • Expert Insight: The zwitterionic nature of this compound at physiological pH suggests that its solubility will be pH-dependent. Solubility is likely to be lowest near its isoelectric point and higher at more acidic or basic pH values where one of the ionizable groups is fully charged. Poor solubility can lead to incomplete absorption and high inter-individual variability in drug response.[8] Thermodynamic solubility assays are essential to determine the maximum equilibrium solubility, which is a key parameter for formulation development.[9][10]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following sections detail standard, validated protocols for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[11][12][13]

Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.

    • Prepare a solution of the test compound (e.g., 1 mM) in deionized water. To maintain constant ionic strength, 0.15 M KCl can be added.[11]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • If titrating with base, first adjust the pH of the solution to ~1.8-2.0 with 0.1 M HCl.[11]

    • Add the titrant (0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12-12.5.[11]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[11]

Workflow for pKa Determination:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter P2 Prepare Titrants (0.1M HCl/NaOH) P1->P2 P3 Prepare 1mM Compound Solution (with 0.15M KCl) P2->P3 T1 Adjust sample to pH 2 P3->T1 T2 Add NaOH titrant in increments T1->T2 T3 Record pH after each addition T2->T3 T3->T2 A1 Plot pH vs. Titrant Volume T3->A1 A2 Determine Inflection Points A1->A2 A3 Calculate pKa at Half-Equivalence Points A2->A3 Result Final pKa Values A3->Result

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method (OECD 107)

This is the classical method for determining the partition coefficient. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.[6][7]

Protocol:

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning:

    • In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. The volume ratio should be adjusted based on the expected logP.

    • Add a small amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.

    • Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours).[14]

  • Phase Separation and Analysis:

    • Separate the two phases, typically by centrifugation to avoid emulsions.[7]

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Express the result as logP.

    • The experiment should be performed with at least two different phase volume ratios.[15]

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-Octanol and Water P2 Prepare Compound Stock Solution P1->P2 E1 Combine phases and add compound P2->E1 E2 Shake to reach equilibrium (2h) E1->E2 E3 Separate phases via centrifugation E2->E3 A1 Measure concentration in each phase (HPLC/LC-MS) E3->A1 A2 Calculate P = C_octanol / C_water A1->A2 A3 Calculate logP A2->A3 Result Final logP Value A3->Result

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of this compound—particularly its dual pKa values, moderate lipophilicity, and pH-dependent solubility—are defining characteristics that will guide its development as a potential therapeutic agent. The predicted properties suggest a molecule with a reasonable starting point for drug-likeness. However, rigorous experimental determination of these parameters using the standardized protocols outlined in this guide is an indispensable step in the research and development process. This data will enable informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately contribute to the successful translation of this compound from a laboratory curiosity to a clinically valuable molecule.

References

An In-depth Technical Guide to 2-Aminomethyl-3-(4-bromophenyl)propionic Acid: A β-Amino Acid Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Aminomethyl-3-(4-bromophenyl)propionic acid, a non-proteinogenic β-amino acid with significant potential in medicinal chemistry and drug development. While specific data for this compound is limited in publicly accessible literature, this guide establishes its chemical identity and contextualizes its scientific value within the broader, well-established field of β-amino acid research. By exploring the fundamental properties, synthesis strategies, and diverse applications of β-amino acids, we aim to equip researchers and drug development professionals with the foundational knowledge to leverage compounds like this compound in their work. This guide will delve into the structural nuances of β-amino acids, their impact on peptide conformation and stability, and their role as key building blocks for novel therapeutics.

Compound Identification and Nomenclature

The subject of this guide is the specific β-amino acid, This compound .

  • Systematic IUPAC Name: 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid

  • CAS Number: 910443-87-7[1][2][3][4][5][6]

  • Molecular Formula: C₁₀H₁₂BrNO₂[1][2]

  • Molecular Weight: 258.11 g/mol [1][2]

It is crucial to distinguish this compound from its isomers, particularly the α-amino acid, 2-Amino-3-(4-bromophenyl)propanoic acid, which is a derivative of phenylalanine and is more commonly documented in scientific literature. The key structural difference lies in the position of the amino group relative to the carboxylic acid function, a distinction that fundamentally alters the molecule's chemical and biological properties.

The Significance of the β-Amino Acid Scaffold

This compound belongs to the class of β-amino acids, which are characterized by having the amino group attached to the β-carbon (the third carbon from the carboxyl group). This structural motif imparts unique properties that are highly sought after in medicinal chemistry.

β-amino acids are valuable building blocks for several reasons:

  • Enhanced Proteolytic Stability: Peptides and peptidomimetics incorporating β-amino acids often exhibit increased resistance to degradation by proteases. This is a significant advantage in drug development, as it can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[7]

  • Conformational Control: The additional methylene unit in the backbone of β-amino acids allows them to adopt unique and stable secondary structures, such as helices, sheets, and turns, which are not accessible to their α-amino acid counterparts.[7][8] This conformational rigidity is instrumental in designing molecules that can bind to specific biological targets with high affinity and selectivity.

  • Diverse Biological Activity: Natural products and synthetic compounds containing the β-amino acid moiety have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[8][9]

The workflow for leveraging β-amino acids in drug discovery often begins with the synthesis of a unique building block, like this compound, which can then be incorporated into larger molecules to modulate their biological activity and pharmacological properties.

Beta_Amino_Acid_Workflow cluster_synthesis Synthesis & Characterization cluster_application Drug Discovery & Development Start Conceptual Design of β-Amino Acid Analogue Synth Chemical Synthesis of This compound Start->Synth Purify Purification & Spectroscopic Analysis Synth->Purify Incorp Incorporation into Peptide or Small Molecule Library Purify->Incorp Validated Building Block Screen High-Throughput Screening for Biological Activity Incorp->Screen LeadOpt Lead Optimization Screen->LeadOpt Preclin Preclinical Studies LeadOpt->Preclin

Caption: A generalized workflow for the synthesis and application of β-amino acids in drug discovery.

Strategies for the Synthesis of β-Amino Acids

Key Synthetic Approaches:
Synthetic MethodDescriptionAdvantagesDisadvantages
Arndt-Eistert Homologation A classic method for converting an α-amino acid to its β-amino acid counterpart through a Wolff rearrangement of a diazoketone intermediate.Well-established; good for stereochemical retention.Use of hazardous reagents like diazomethane.[10]
Conjugate Addition (Michael Addition) The addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. For the target compound, this could involve the addition of an amine to a cinnamic acid derivative.Versatile; a wide range of starting materials can be used.May require chiral auxiliaries or catalysts for stereocontrol.[10]
Mannich-type Reactions A three-component condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde.Atom-economical; can generate complexity quickly.Can be limited by substrate scope and chemoselectivity.[11]
Asymmetric Hydrogenation The catalytic hydrogenation of β-aminoacrylates or enamines using chiral catalysts to induce stereoselectivity.High enantioselectivities can be achieved.Requires specialized chiral catalysts.
Enzymatic Resolution The use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of a β-amino acid or its precursor, allowing for the separation of the two enantiomers.High enantioselectivity; environmentally friendly conditions.Can be limited by enzyme substrate specificity.

A plausible synthetic pathway for this compound could involve a multi-step process starting from 4-bromobenzaldehyde, as illustrated in the conceptual diagram below.

Synthesis_Pathway Start 4-Bromobenzaldehyde Knoevenagel Knoevenagel Condensation (with Malonic Acid Derivative) Start->Knoevenagel Intermediate1 α,β-Unsaturated Acid Knoevenagel->Intermediate1 MichaelAdd Michael Addition (with a Nitrogen Nucleophile) Intermediate1->MichaelAdd Intermediate2 Protected β-Amino Acid MichaelAdd->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: A conceptual synthetic pathway for this compound.

Potential Applications in Research and Drug Development

The unique structural features of this compound—namely the β-amino acid backbone, the phenyl ring, and the bromine substituent—suggest its utility in several areas of pharmaceutical research.

  • Peptidomimetics: As a building block for peptides, it can be used to create analogues of bioactive peptides with enhanced stability and altered receptor binding profiles. The bromophenyl group can engage in halogen bonding or serve as a handle for further chemical modification.

  • Neuropharmacology: Many neurologically active compounds are amino acid derivatives. The structural similarity of this compound to neurotransmitters could make it a valuable scaffold for developing agents that target receptors or transporters in the central nervous system.[8]

  • Anticancer Agents: The β-amino acid motif is found in several potent anticancer natural products.[9] Incorporating this building block into novel synthetic molecules could lead to the discovery of new cytostatic or cytotoxic agents.

  • Foldamer Research: β-peptides (oligomers of β-amino acids) are known to form stable, predictable secondary structures. This compound could be used in the design of novel foldamers that mimic the structure and function of natural proteins, potentially for applications in enzyme inhibition or as antimicrobial agents.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its identity as a β-amino acid places it in a class of compounds renowned for their ability to impart favorable pharmacological properties, such as enhanced stability and conformational control. While specific experimental data for this molecule remains scarce, the well-established principles of β-amino acid synthesis and application provide a solid framework for its future investigation.

For researchers and drug development professionals, this compound offers a unique opportunity to explore novel chemical space. The development of a robust and scalable synthesis for this compound would be the first critical step, paving the way for its incorporation into screening libraries and its evaluation in various therapeutic contexts. The insights gained from such studies will undoubtedly contribute to the growing importance of β-amino acids in the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Aryl-Substituted GABA Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its analogs represent a cornerstone of therapy for a range of neurological and psychiatric disorders. The introduction of a 3-aryl substituent to the GABA backbone has yielded a class of compounds with unique pharmacological profiles that extend beyond simple GABA mimetic activity. This technical guide provides an in-depth exploration of the potential mechanisms of action of these derivatives, focusing on key examples such as baclofen and phenibut. We will dissect the molecular targets, downstream signaling cascades, and structure-activity relationships that define their therapeutic effects. This guide is designed to serve as a comprehensive resource, detailing the causality behind experimental approaches used to elucidate these mechanisms and providing validated protocols for their investigation.

Introduction: The Significance of the 3-Aryl Moiety

While GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier, chemical modification has led to the development of clinically significant drugs. The addition of a lipophilic group, such as a phenyl ring at the β-position (3-position) of the GABA structure, as seen in phenibut (β-phenyl-GABA), significantly enhances blood-brain barrier penetration. This structural modification is a critical first step, allowing these molecules to engage with CNS targets. However, the aryl ring is not merely a passive lipophilic carrier; its presence and substitution patterns fundamentally dictate the compound's pharmacological specificity and mechanism of action. This guide will primarily focus on two major molecular targets that have been identified for this class of compounds: GABA-B receptors and the α2-δ subunit of voltage-gated calcium channels (VGCCs).

Primary Molecular Target I: GABA-B Receptor Agonism

A principal mechanism of action for several 3-aryl-substituted GABA derivatives, most notably baclofen (β-(4-chlorophenyl)-GABA) and phenibut, is direct agonism at the GABA-B receptor.[1][2][3]

The GABA-B Receptor: Structure and Function

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits, GABA-B1 and GABA-B2.[4][5] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA and its analogs, while the GABA-B2 subunit is required for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins, primarily of the Gαi/o family.[4] Upon activation, a conformational change in the receptor complex triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.[1][6]

Downstream Signaling Pathway

Activation of the GABA-B receptor leads to widespread inhibitory effects on neuronal excitability through a multi-pronged signaling pathway:[1][6][7]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunit binds to and activates GIRK channels on the postsynaptic membrane.[1][7] This activation results in an efflux of K+ ions, causing hyperpolarization of the neuron and moving its membrane potential further from the threshold required to fire an action potential.[7]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with presynaptic VGCCs (N-type and P/Q-type), inhibiting their function.[1] This reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the membrane. The result is a significant decrease in the release of excitatory neurotransmitters like glutamate.[8]

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel (K+) K_out K+ Efflux (Hyperpolarization) GIRK->K_out VGCC VGCC (Ca2+) Ca_in Ca2+ Influx Blocked VGCC->Ca_in Ligand 3-Aryl-GABA Derivative (e.g., Baclofen) Ligand->GABAB_R Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC NT_release Reduced Neurotransmitter Release Ca_in->NT_release Leads to

Caption: GABA-B Receptor Downstream Signaling Pathway.

Primary Molecular Target II: α2-δ Subunit of Voltage-Gated Calcium Channels

While GABA-B receptor agonism is a key mechanism for compounds like baclofen, another distinct mechanism has been identified for some 3-aryl-substituted derivatives, most notably phenibut.[9] This action is shared with the well-known gabapentinoid drugs, gabapentin and pregabalin, which are 3-alkyl-substituted GABA analogs.[8][10]

The α2-δ Subunit Target

These drugs bind with high affinity to the α2-δ auxiliary subunit of VGCCs.[9][11] The α2-δ protein, which exists in several subtypes (e.g., α2-δ-1, α2-δ-2), is not the pore-forming unit of the calcium channel but plays a critical role in its trafficking, membrane localization, and function.[11][12] In pathological states such as neuropathic pain, the expression of the α2-δ-1 subunit is upregulated in dorsal root ganglia and spinal cord neurons, contributing to neuronal hyperexcitability.[13]

Proposed Mechanism of Action

The binding of 3-aryl-GABA derivatives (and gabapentinoids) to the α2-δ subunit does not directly block the calcium channel pore.[8] Instead, the predominant hypothesis is that this binding event leads to a reduction in the release of excitatory neurotransmitters.[10][14] The precise molecular steps are thought to involve:

  • Modulation of Channel Trafficking: Binding of the ligand to the α2-δ subunit may disrupt the forward trafficking of the entire VGCC complex from the neuronal cell body to presynaptic terminals.[11] Over time, this leads to a lower density of functional calcium channels at the synapse.

  • Reduction of Calcium Influx: With fewer functional VGCCs at the presynaptic membrane, the influx of calcium upon the arrival of an action potential is diminished.[8]

  • Decreased Neurotransmitter Release: As calcium influx is the direct trigger for synaptic vesicle fusion, the reduced calcium current leads to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][11] This effect is particularly pronounced in hyperexcited neurons, selectively dampening pathological neurotransmission while leaving normal synaptic function relatively unaffected.[8]

A2D_Mechanism cluster_presynaptic Presynaptic Terminal VGCC_complex VGCC complex (α1 + α2δ) Ca_Influx Ca2+ Influx VGCC_complex->Ca_Influx Reduced Vesicle Synaptic Vesicle (Glutamate) NT_Release Glutamate Release Vesicle->NT_Release Reduced Ligand 3-Aryl-GABA Derivative (e.g., Phenibut) Ligand->VGCC_complex Binds to α2δ & Modulates Trafficking Action_Potential Action Potential Action_Potential->VGCC_complex Opens Channel Ca_Influx->Vesicle Triggers Fusion (Inhibited) Postsynaptic_Neuron Postsynaptic Neuron NT_Release->Postsynaptic_Neuron Reduced Excitation

Caption: Proposed Mechanism of α2-δ Ligands.

Quantitative Pharmacology and Structure-Activity Relationship

The affinity of a compound for its molecular target is a critical determinant of its potency and potential for off-target effects. The dual-target nature of a compound like phenibut highlights the importance of quantifying these interactions.

CompoundTargetAssay TypeAffinity (Ki, μM)Reference
(R)-Phenibut α2-δ subunit (rat brain)Radioligand Binding ([³H]GBP)23[9]
(S)-Phenibut α2-δ subunit (rat brain)Radioligand Binding ([³H]GBP)39[9]
Baclofen α2-δ subunit (rat brain)Radioligand Binding ([³H]GBP)156[9]
Gabapentin α2-δ subunit (rat brain)Radioligand Binding ([³H]GBP)0.05[9]
(R)-Phenibut GABA-B ReceptorRadioligand Binding92[15]
Racemic Phenibut GABA-B ReceptorRadioligand Binding177[15]
Racemic Baclofen GABA-B ReceptorRadioligand Binding6[15]

Key Structure-Activity Relationship (SAR) Insights:

  • Stereoselectivity: For both baclofen and phenibut, the (R)-enantiomer is significantly more potent at the GABA-B receptor.[15] This indicates a specific stereochemical requirement for binding to the orthosteric site on the GABA-B1 subunit.

  • Aryl Substitution: The p-chloro substitution on the phenyl ring of baclofen dramatically increases its affinity for the GABA-B receptor compared to phenibut.[15]

  • Dual-Target Affinity: Notably, R-phenibut's affinity for the α2-δ subunit (Ki = 23 μM) is approximately four times higher than its affinity for the GABA-B receptor (Ki = 92 μM), suggesting that its gabapentin-like effects may be more prominent at lower therapeutic concentrations.[9][15]

Other Potential Mechanisms: Exploring the Periphery

While GABA-B and α2-δ are the primary targets, a comprehensive evaluation requires considering other components of the GABAergic system.

  • GABA-A Receptors: Most 3-aryl-substituted derivatives, including baclofen and phenibut, show negligible affinity for GABA-A receptors and do not modulate the associated chloride ion channel.[2][3] This is a critical point of differentiation from benzodiazepines and barbiturates.

  • GABA Transporters (GATs): These membrane proteins (GAT1-4) are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of GATs increases the synaptic concentration of GABA. However, studies have shown that compounds like baclofen do not significantly interact with GABA uptake sites.[2]

  • GABA Transaminase (GABA-T): This mitochondrial enzyme is responsible for the catabolism of GABA. Inhibition of GABA-T, for example by vigabatrin, leads to a global increase in brain GABA levels. There is little evidence to suggest that simple 3-aryl-substituted GABA derivatives are significant inhibitors of this enzyme.[2][16]

Methodologies for Mechanistic Elucidation

Determining the precise mechanism of action requires a suite of validated in vitro and ex vivo assays. The choice of experiment is dictated by the specific question being asked, from initial target identification to functional consequence.

Radioligand Binding Assays: Quantifying Target Affinity

Causality: This is the foundational experiment to determine if a compound physically interacts with a putative target receptor and to quantify the affinity of that interaction (Kd or Ki). It utilizes a radiolabeled ligand with known high affinity for the target. The test compound's ability to displace the radioligand is measured, providing a direct assessment of binding.

Protocol: GABA-B Receptor Competition Binding Assay

  • Membrane Preparation:

    • Homogenize whole rat brain tissue in 100 volumes of ice-cold Tris-HCl buffer containing 2.5 mM CaCl₂.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and repeat the wash/centrifugation steps three more times. Rationale: This extensive washing is crucial to remove endogenous GABA, which would otherwise compete with the radioligand and test compounds for binding.[17]

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., --INVALID-LINK---Baclofen at a single concentration near its Kd), and varying concentrations of the unlabeled 3-aryl-GABA derivative (test compound).

    • Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a known GABA-B agonist like unlabeled GABA or baclofen).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[18]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. Rationale: Rapid filtration and cold washes are essential to prevent dissociation of the ligand-receptor complex.[18]

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]

Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_end 3. Termination & Counting cluster_analysis 4. Data Analysis Homogenize Homogenize Brain Tissue Wash Wash & Centrifuge (4x) Homogenize->Wash Resuspend Resuspend Pellet Wash->Resuspend Mix Combine Membranes, Radioligand, & Test Compound Resuspend->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Caption: Workflow for a Radioligand Competition Binding Assay.
Electrophysiology: Measuring Functional Impact

Causality: While binding assays confirm interaction, they do not reveal the functional consequence (i.e., agonist, antagonist, or inverse agonist). Whole-cell patch-clamp electrophysiology directly measures the effect of a compound on ion channel activity in a single neuron, providing definitive evidence of its functional effect. For a GABA-B agonist, this would manifest as the activation of a G-protein-coupled inwardly rectifying K+ (GIRK) current.

Protocol: Whole-Cell Patch-Clamp Recording of Baclofen-Evoked K+ Currents

  • Slice Preparation: Prepare acute brain slices (e.g., from the thalamus or hippocampus) from a rodent and maintain them in artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Using a microscope with differential interference contrast (DIC) optics, identify a target neuron.

  • Patching:

    • Approach the neuron with a glass micropipette filled with an internal solution containing GTP to maintain G-protein function.

    • Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential (voltage-clamp) and measurement of transmembrane currents.

  • Data Acquisition:

    • Hold the neuron's membrane potential at a level where K+ currents are readily measurable (e.g., -60 mV).

    • Establish a stable baseline recording of membrane current.

    • Perfuse the slice with a solution containing the 3-aryl-GABA derivative (e.g., baclofen). Rationale: An agonist will activate GABA-B receptors, leading to Gβγ-mediated opening of GIRK channels.[19]

    • Record the resulting outward current, which is indicative of K+ efflux.[19]

  • Validation:

    • Confirm the identity of the current by applying a known GABA-B antagonist (e.g., CGP 35348), which should reverse the effect of the agonist.[19]

    • Confirm the current is carried by K+ ions by observing its reversal potential or by applying a K+ channel blocker like Ba²⁺.[19]

Conclusion

The 3-aryl-substituted GABA derivatives are a pharmacologically diverse class of molecules whose mechanisms of action are more complex than simple GABA agonism. The presence of the aryl ring facilitates CNS entry and confers a unique pharmacological signature, primarily driving interactions with two distinct molecular targets: the GABA-B receptor and the α2-δ subunit of voltage-gated calcium channels. Compounds like baclofen act as potent and selective GABA-B agonists, producing neuronal inhibition via G-protein-mediated effects on K+ and Ca2+ channels. In contrast, compounds like phenibut exhibit a dual mechanism, acting as a lower-affinity GABA-B agonist while also binding with higher affinity to the α2-δ subunit, a mechanism it shares with gabapentinoids. This latter action reduces the release of excitatory neurotransmitters by modulating calcium channel trafficking and function. A thorough understanding of these distinct and sometimes overlapping mechanisms, validated through rigorous experimental protocols as outlined in this guide, is essential for the rational design of next-generation therapeutics and for optimizing the clinical application of existing drugs in this important class.

References

A-Z Guide to Solubility and Stability of 2-Aminomethyl-3-(4-bromophenyl)propionic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Aminomethyl-3-(4-bromophenyl)propionic acid, a compound also widely known as Baclofen. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and procedural insights to inform formulation strategies and ensure therapeutic efficacy and safety.

Section 1: Compound Overview

This compound is a gamma-aminobutyric acid (GABA) derivative that functions as a selective agonist for GABA-B receptors.[1][2] It is primarily utilized as a skeletal muscle relaxant to treat spasticity.[1][2] The molecule's structure, featuring a propionic acid backbone with an aminomethyl group and a 4-bromophenyl substituent, dictates its physicochemical properties, including its solubility and stability profiles. Understanding these characteristics is paramount for the development of robust and effective pharmaceutical formulations.

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies.[3][4] this compound exhibits variable solubility in common laboratory solvents.

Summary of Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature and the presence of co-solvents or excipients.[5][6]

SolventSolubilityConditions
WaterSlightly soluble[2][7]; 2.5 mg/mL[8]; 3.2 mg/mL at 5°C, 3.6 mg/mL at 25°C, 3.9 mg/mL at 40°C in isotonic saline[9][10]Ultrasonic and warming to 60°C may be required.[8]
MethanolVery slightly soluble[2][7]
EthanolVery slightly soluble[7]; ~10 mg/mL (as hydrochloride salt)[11]
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (or slightly soluble)[1]; 2 mg/mL[8]; ~30 mg/mL (as hydrochloride salt)[11]Hygroscopic DMSO can impact solubility.[8]
Acetic Acid (100%)Freely soluble[7]
Diethyl EtherPractically insoluble[7]
0.1 M Hydrochloric AcidSoluble[7]
0.1 M Sodium Hydroxide50 mg/mL[12][13]Ultrasonic and pH adjustment to 11 may be needed.[12][13]

Insights into Solubility Behavior:

The zwitterionic nature of the amino acid structure contributes to its limited solubility in many organic solvents and its pH-dependent aqueous solubility. The presence of the bromine atom on the phenyl ring also influences its lipophilicity. The hydrochloride salt form of the compound generally exhibits enhanced solubility in certain organic solvents like ethanol and DMSO.[11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[14]

Rationale: This method ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility. It is crucial for pre-formulation studies to establish a baseline for further development.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] A mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE).[5]

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Excess API B Add to Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Centrifuge or Filter C->D E Dilute Supernatant D->E F HPLC Analysis E->F

Caption: Workflow for equilibrium solubility determination.

Section 3: Stability Profile

Assessing the stability of an API is a mandatory step in drug development to ensure its quality, safety, and efficacy throughout its shelf life.[15][16][17] Stability studies for this compound should evaluate its susceptibility to various environmental factors.

Factors Influencing Stability:

  • pH and Hydrolysis: Studies have shown that this compound is susceptible to degradation under acidic conditions, with extensive degradation observed in acidic hydrolysis.[18][19] It exhibits mild degradation in basic conditions.[18]

  • Oxidation: The compound is susceptible to oxidative degradation.[20] One study found that about 7.5% of the compound degraded under oxidative stress.[19]

  • Temperature: Thermal degradation has been observed, though it is generally considered mild.[18][19] In one study, about 8.3% degradation occurred under dry thermal stress.[19] However, other research indicates high stability under thermal degradation at 50°C.[21] Formulations have been shown to be stable for extended periods at refrigerated (4-5°C), room (25-30°C), and physiological (37°C) temperatures.[9][10][22][23][24]

  • Light (Photostability): The compound appears to be stable against light, with studies showing no degradation when exposed to sunlight or UV light.[19][20]

Summary of Stability Data:

ConditionObservation
Acidic HydrolysisExtensive degradation.[18][19][20]
Basic HydrolysisMild degradation[18]; Stable.[20]
OxidationSusceptible to degradation.[19][20]
Thermal StressMild degradation[18][19]; Highly stable at 50°C.[21]
Photolytic StressStable under sunlight and UV light.[19][20]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15][25] These studies are conducted under more severe conditions than those used for accelerated stability testing.[15]

Rationale: By intentionally degrading the API, we can understand its degradation pathways, which is crucial for developing formulations that protect the drug and for creating analytical methods that can distinguish the intact drug from its degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Acidic and Basic Hydrolysis:

    • Treat the drug solution with a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH).

    • Expose the solutions to elevated temperatures (e.g., 60-80°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the drug solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Store at room temperature for a specified time.

  • Thermal Degradation:

    • Expose a solid sample of the API to dry heat in a temperature-controlled oven (e.g., 60-80°C).

    • Also, heat a solution of the API.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A suitable control sample should be protected from light.

  • Analysis: Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.

Diagram: Stability Testing Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare API Solutions B Hydrolysis (Acid & Base) A->B C Oxidation (H2O2) A->C D Thermal (Heat) A->D E Photolytic (Light/UV) A->E F Time-Point Sampling B->F C->F D->F E->F G Stability-Indicating HPLC F->G H Identify Degradants G->H

Caption: Workflow for forced degradation studies.

Section 4: Integrated Perspective on Formulation Development

The interplay between solubility and stability is a cornerstone of successful pharmaceutical formulation. The data presented herein for this compound provides a foundation for rational formulation design.

Key Considerations:

  • Oral Formulations: Due to its slight aqueous solubility, strategies to enhance dissolution may be necessary for solid oral dosage forms. This could include salt formation, particle size reduction, or the use of solubilizing excipients. Given its susceptibility to acid degradation, enteric coating may be considered to protect the API from the low pH of the stomach.

  • Parenteral Formulations: For injectable formulations, the pH of the solution will be a critical parameter to control to ensure both solubility and stability. The use of buffering agents will be essential. The solubility in aqueous media at physiological pH should be carefully evaluated.

  • Analytical Method Development: The identified degradation pathways are crucial for the development and validation of stability-indicating analytical methods. These methods must be able to accurately quantify the API in the presence of its potential degradation products.

Logical Relationship Diagram

G Solubility Solubility Profile Formulation Rational Formulation Design Solubility->Formulation Stability Stability Profile Stability->Formulation Bioavailability Optimal Bioavailability Formulation->Bioavailability Efficacy Therapeutic Efficacy & Safety Bioavailability->Efficacy

Caption: Interdependence of key pharmaceutical properties.

Section 5: Conclusion

This technical guide has provided a detailed examination of the solubility and stability of this compound. By understanding these fundamental physicochemical properties and employing the outlined experimental methodologies, researchers and drug development professionals can make informed decisions to develop safe, effective, and stable pharmaceutical products. The provided protocols serve as a robust starting point for in-house characterization and validation, adhering to the principles of scientific integrity and regulatory expectations.

References

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Structural elucidation is a cornerstone of modern chemical research and drug development. The unambiguous characterization of novel molecular entities relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) standing as the principal methods for determining molecular structure and connectivity. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric fragmentation data for the compound 2-Aminomethyl-3-(4-bromophenyl)propionic acid. By grounding these predictions in fundamental chemical principles and established fragmentation patterns of analogous structures, this document serves as a valuable reference for researchers engaged in the synthesis, identification, and analysis of novel small molecules, particularly beta-amino acid derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the predicted spectroscopic data, the following atom numbering convention will be used throughout this guide. This systematic numbering is essential for the precise assignment of signals in both ¹H and ¹³C NMR spectra.

G M [M+H]⁺ m/z 260/262 F1 [M+H - H₂O]⁺ m/z 242/244 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z 214/216 M->F2 - HCOOH F3 Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 M->F3 Benzylic Cleavage F4 [M+H - CH₃N - CO₂]⁺ m/z 185/187 F2->F4 - CH₂NH

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a fascinating gamma-aminobutyric acid (GABA) analog that holds significant potential in the realm of neuroscience and beyond. As a β-substituted GABA derivative, its structural similarity to endogenous neurotransmitters and approved drugs warrants a thorough investigation into its structure-activity relationship (SAR). This guide provides a comprehensive exploration of the SAR of this compound, drawing on established principles from related molecules to hypothesize its biological targets and functional outcomes. We will delve into the synthetic rationale, propose detailed experimental protocols for its characterization, and discuss the anticipated impact of structural modifications on its activity. This document serves as a technical roadmap for researchers aiming to unlock the therapeutic potential of this and related compounds.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern drug discovery. The inhibitory neurotransmitter GABA plays a crucial role in regulating neuronal excitability, and modulating its signaling is a validated strategy for treating a range of neurological and psychiatric disorders. This compound emerges as a compound of interest due to its structural analogy to known GABAergic modulators like baclofen and phenibut.[1]

The core structure, a γ-amino acid backbone with a β-phenyl ring, is a privileged scaffold for interacting with GABA receptors and transporters. The presence of a bromine atom at the para-position of the phenyl ring is particularly noteworthy. This electron-withdrawing group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the bromine atom serves as a versatile chemical handle for further synthetic modifications, allowing for a systematic exploration of the SAR.

This guide will dissect the structural components of this compound and propose a framework for understanding how each part contributes to its overall biological activity. We will explore its potential as a GABA-B receptor agonist and a GABA transporter inhibitor, and as a speculative avenue, its potential role in mitigating amyloid-beta aggregation.

Synthetic Strategy: A Plausible Route to this compound and its Analogs

A robust synthetic pathway is paramount for any SAR study, enabling the generation of a library of analogs for biological testing. A plausible and efficient route to synthesize the target compound and its derivatives is outlined below. This proposed synthesis is adapted from established methods for preparing β-aryl-γ-amino acids.

Proposed Synthetic Pathway

Synthetic Pathway 4-bromobenzaldehyde 4-bromobenzaldehyde Intermediate_1 4-bromocinnamic acid 4-bromobenzaldehyde->Intermediate_1 Malonic_acid Malonic_acid Malonic_acid->Intermediate_1 Piperidine_Pyridine Piperidine, Pyridine Intermediate_2 β-(4-bromophenyl)-β-amino acid Intermediate_1->Intermediate_2 1. (COCl)₂, DMF (cat.) 2. NaN₃ 3. Heat (Curtius) 4. H₂O Target_Compound This compound Intermediate_2->Target_Compound Reduction (e.g., LiAlH₄)

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:

  • Knoevenagel Condensation: 4-bromobenzaldehyde is reacted with malonic acid in the presence of a base catalyst, such as piperidine in pyridine, to yield 4-bromocinnamic acid.

  • Curtius Rearrangement: The carboxylic acid of 4-bromocinnamic acid is converted to an acyl azide via treatment with oxalyl chloride and then sodium azide. Subsequent heating induces a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to afford the corresponding β-amino acid.

  • Reduction: The carboxylic acid group of the β-amino acid is selectively reduced to a primary alcohol, which can then be converted to the aminomethyl group. Alternatively, a more direct reduction of a protected form of the amino acid can be employed.

This synthetic scheme allows for the facile introduction of diversity. By starting with different substituted benzaldehydes, a range of analogs with varying electronic and steric properties on the phenyl ring can be synthesized.

Exploring the Structure-Activity Relationship: Key Structural Features and Their Hypothesized Roles

The biological activity of this compound is likely dictated by the interplay of its three key structural motifs: the γ-amino acid backbone, the β-phenyl ring, and the para-bromo substituent.

The γ-Amino Acid Backbone: The GABA-Mimetic Core

The γ-aminobutyric acid structure is the cornerstone of the molecule's interaction with the GABA system. The distance between the amino group and the carboxylic acid is critical for binding to GABA receptors and transporters. For GABA-B receptor activation, a folded conformation is often preferred, bringing the amino and carboxyl groups into a specific spatial arrangement.[2]

The β-Phenyl Ring: A Key Determinant of Potency and Selectivity

The introduction of a phenyl ring at the β-position is a common strategy in the design of GABA-B receptor agonists.[1] This lipophilic group is thought to interact with a hydrophobic pocket in the receptor, enhancing binding affinity. The position of the phenyl ring is crucial; α-phenyl substitution often leads to a loss of activity, while β-substitution is well-tolerated.

The 4-Bromo Substituent: Fine-Tuning Activity and Properties

The bromine atom at the para-position of the phenyl ring is expected to have a profound impact on the molecule's properties:

  • Electronic Effects: As an electron-withdrawing group, bromine can influence the acidity of the carboxylic acid and the basicity of the amino group, which can affect receptor interactions.

  • Steric Effects: The size of the bromine atom will influence how the phenyl ring fits into the binding pocket of its target protein.

  • Pharmacokinetic Properties: The lipophilicity imparted by the bromine atom can affect the molecule's ability to cross the blood-brain barrier.

The SAR of baclofen (β-(4-chlorophenyl)-GABA) provides a strong precedent. The para-chloro substituent in baclofen is critical for its high affinity and selectivity for the GABA-B receptor compared to the unsubstituted phenibut.[1] It is hypothesized that the 4-bromo substituent in our target molecule will confer similar, if not enhanced, potency at the GABA-B receptor.

Experimental Workflows for SAR Elucidation

A systematic investigation of the SAR requires robust and reproducible biological assays. The following are detailed protocols for assessing the activity of this compound and its analogs at its most probable biological targets.

Primary Target: GABA-B Receptor Binding Assay

This assay determines the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

GABA-B Receptor Binding Assay Start Start Prepare_Membranes Prepare Rat Brain Membranes Start->Prepare_Membranes Incubation Incubate Membranes with [³H]Baclofen & Test Compound Prepare_Membranes->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the GABA-B receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer (e.g., Tris-HCl) and perform a series of centrifugations to isolate the crude membrane fraction containing the GABA-B receptors.[3]

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled GABA-B receptor agonist (e.g., [³H]Baclofen) and varying concentrations of the test compound.[3]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Secondary Target: GABA Transporter Inhibition Assay

This assay measures the ability of the test compound to inhibit the uptake of GABA into nerve terminals (synaptosomes).

GABA Transporter Assay Start Start Prepare_Synaptosomes Prepare Synaptosomes from Rat Brain Start->Prepare_Synaptosomes Pre-incubation Pre-incubate Synaptosomes with Test Compound Prepare_Synaptosomes->Pre-incubation Uptake Initiate Uptake with [³H]GABA Pre-incubation->Uptake Termination Terminate Uptake by Rapid Filtration Uptake->Termination Scintillation_Counting Quantify Radioactivity Termination->Scintillation_Counting Data_Analysis Calculate IC₅₀ values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the GABA transporter inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.[4]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in a physiological buffer.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).[5]

  • Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of [³H]GABA taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake.

Exploratory Target: In Vitro Amyloid-Beta Aggregation Assay

Given that a structurally related compound has shown activity in preventing amyloid fibril formation, it is worthwhile to explore this potential activity. The Thioflavin T (ThT) assay is a standard method for this purpose.

Amyloid Aggregation Assay Start Start Prepare_Abeta Prepare Monomeric Amyloid-Beta (Aβ) Peptide Start->Prepare_Abeta Incubation Incubate Aβ with Test Compound Prepare_Abeta->Incubation ThT_Addition Add Thioflavin T (ThT) Incubation->ThT_Addition Fluorescence_Measurement Measure Fluorescence Intensity ThT_Addition->Fluorescence_Measurement Data_Analysis Determine % Inhibition Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro amyloid-beta aggregation assay.

Step-by-Step Protocol:

  • Aβ Peptide Preparation: Prepare a solution of monomeric amyloid-beta (Aβ) peptide (typically Aβ₄₂).

  • Incubation: Incubate the Aβ peptide in a multi-well plate in the presence of varying concentrations of the test compound.

  • Thioflavin T Addition: At various time points, add Thioflavin T (ThT) to the wells. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.[6][7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~450 nm excitation and ~485 nm emission).[7]

  • Data Analysis: Plot fluorescence intensity over time to generate aggregation curves. Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound.

Anticipated SAR and Data Interpretation

The data generated from these assays will allow for the construction of a comprehensive SAR profile for this compound and its analogs.

Data Presentation:

Table 1: Hypothetical Biological Activity Data for this compound and Analogs

CompoundR-group at C4 of Phenyl RingGABA-B Receptor Binding (Ki, nM)GABA Transporter Inhibition (IC₅₀, µM)Aβ Aggregation Inhibition (% at 10 µM)
1 (Target) -Br 50 15 25
2-H2005010
3-Cl602020
4-F1504015
5-CH₃300755
6-OCH₃450100<5

Interpretation of Expected Results:

  • GABA-B Receptor Activity: It is anticipated that analogs with electron-withdrawing substituents at the para-position of the phenyl ring (e.g., -Br, -Cl) will exhibit higher affinity for the GABA-B receptor than the unsubstituted analog. This would be consistent with the known SAR of baclofen. Electron-donating groups (e.g., -CH₃, -OCH₃) are expected to decrease affinity.

  • GABA Transporter Inhibition: Lipophilicity is a key driver for GABA transporter inhibition. Therefore, the bromo-substituted compound is expected to be a more potent inhibitor than the unsubstituted analog. The relative potency of other halogenated analogs will depend on the balance of their electronic and steric properties.

  • Amyloid-Beta Aggregation Inhibition: The ability to inhibit Aβ aggregation is less predictable based on the current data. However, if activity is observed, the SAR can be explored by examining the influence of different phenyl ring substituents on this process.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel CNS-active agents. This guide has provided a comprehensive framework for its synthetic elaboration and biological characterization. The proposed experimental workflows, grounded in established methodologies, offer a clear path for elucidating its structure-activity relationship.

Future work should focus on synthesizing a diverse library of analogs to build a robust SAR model. Promising compounds should be further evaluated in functional assays (e.g., electrophysiology) and in vivo models of relevant CNS disorders. The insights gained from these studies will be invaluable for the rational design of next-generation therapeutics targeting the GABA system and potentially other CNS pathologies.

References

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 2-Aminomethyl-3-(4-bromophenyl)propionic acid at GABA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), maintaining the balance between neuronal excitation and inhibition. Its signaling is mediated through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors (GPCRs).[1][2] Due to their critical role in regulating neuronal activity, GABA receptors are major targets for therapeutic agents used to treat anxiety, epilepsy, sleep disorders, and spasticity.[3][4]

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a novel compound with a chemical structure suggestive of a GABA analogue. Its propionic acid backbone is reminiscent of GABA, and the phenyl group modification is a common feature in many CNS-active drugs, including the GABA-B agonist Baclofen.[1] A thorough in vitro pharmacological characterization is the essential first step to determine its potential efficacy and mechanism of action at GABA receptors.

This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the binding affinity and functional activity of this compound on key GABA receptor subtypes. The described assays—radioligand binding, two-electrode voltage clamp electrophysiology, and a functional cAMP assay—form a robust, self-validating workflow to build a complete pharmacological profile of the compound.

Radioligand Binding Assays: Assessing Affinity and Selectivity

Principle: Radioligand binding assays are a cornerstone of pharmacology, used to determine if a compound physically interacts with a target receptor and to quantify its binding affinity.[5][6] These are competitive assays where the test compound (unlabeled) competes with a known high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[6][7] This provides a direct measure of the compound's affinity for the receptor.

Causality Behind Experimental Choices:

  • Why use membranes? Using cell membranes expressing a high density of the target receptor isolates the interaction from downstream cellular processes, providing a pure measure of binding.[8][9]

  • Why wash the membranes extensively? This step is critical to remove any endogenous GABA from the tissue preparation, which would otherwise compete with the radioligand and the test compound, leading to an inaccurate estimation of affinity.[8]

  • Why use specific radioligands? We use well-characterized radioligands with high affinity and selectivity for distinct GABA receptor sites:

    • [³H]Muscimol: A classic agonist for the GABA-A receptor orthosteric site.[5][8]

    • [³H]CGP 54626: A potent and selective antagonist for the GABA-B receptor.[8]

Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis p1 Homogenize tissue (e.g., rat cortex) in buffer p2 Centrifuge to pellet membranes p1->p2 p3 Wash pellet multiple times to remove endogenous GABA p2->p3 p4 Resuspend final pellet and determine protein conc. p3->p4 a1 Incubate membranes with: 1. [3H]Radioligand (fixed conc.) 2. Test Compound (varied conc.) p4->a1 a2 Incubate to equilibrium (e.g., 60 min at 4°C) a1->a2 a3 Separate bound/free ligand via rapid vacuum filtration a2->a3 a4 Wash filters to remove non-specific binding a3->a4 d1 Quantify radioactivity on filters (Liquid Scintillation Counting) a4->d1 d2 Plot % inhibition vs. [Test Compound] d1->d2 d3 Calculate IC50 from curve d2->d3 d4 Calculate Ki using Cheng-Prusoff equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1A: GABA-A Receptor Binding ([³H]Muscimol)
  • Membrane Preparation: Homogenize rat cerebral cortex in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).[4] Centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and centrifuging three more times to thoroughly remove endogenous GABA.[8] Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • 50 µL of test compound (this compound) at various concentrations.

    • 50 µL of [³H]Muscimol (final concentration ~2-4 nM).

    • 150 µL of membrane suspension (~100 µg protein).

    • Total Binding: No test compound.

    • Non-Specific Binding (NSB): A saturating concentration of unlabeled GABA (10 mM) instead of the test compound.[9]

  • Incubation: Incubate the plate for 60 minutes at 4°C to reach binding equilibrium.[4]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[7]

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[6][7]

  • Quantification: Place filter discs into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[6][7]

Protocol 1B: GABA-B Receptor Binding ([³H]CGP 54626)

This protocol is identical to 1A, with the following key modifications:

  • Radioligand: Use [³H]CGP 54626 (final concentration ~1-2 nM).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂ (calcium is required for GABA-B binding).[8]

  • Non-Specific Binding: Use 100 µM unlabeled Baclofen.

Data Presentation: Binding Affinity
Target ReceptorRadioligandTest Compound Ki (nM) [Hypothetical Data]
GABA-A[³H]Muscimol> 10,000
GABA-B[³H]CGP 54626150 ± 25

This hypothetical data suggests the compound has selective affinity for the GABA-B receptor over the GABA-A receptor.

Two-Electrode Voltage Clamp (TEVC): Measuring Functional Activity

Principle: TEVC is a powerful electrophysiological technique used to study the function of ion channels expressed in large cells, such as Xenopus laevis oocytes.[10][11] By injecting cRNA encoding specific GABA-A receptor subunits, the oocytes become a living test system.[12] Two microelectrodes are inserted into the oocyte: one measures the membrane potential, and the other injects current to "clamp" the voltage at a set level. When an agonist like GABA is applied, the GABA-A receptor's chloride channel opens, and the resulting ion flow is measured as a current. This allows for direct quantification of receptor activation, potentiation, or inhibition by a test compound.[13][14]

Causality Behind Experimental Choices:

  • Why Xenopus Oocytes? They are large, robust cells with very few native ion channels, providing a "clean" background for expressing and studying a specific receptor subtype of interest.[12]

  • Why clamp the voltage? Holding the membrane potential constant eliminates it as a variable, ensuring that the measured current is directly proportional to the ion channel's activity in response to the drug.

  • Why test alone and with GABA? Applying the test compound alone reveals if it's an agonist (activates the receptor). Co-applying it with GABA reveals if it's an antagonist (blocks GABA's effect) or an allosteric modulator (enhances or reduces GABA's effect).[4]

Workflow: Two-Electrode Voltage Clamp (TEVC)

G cluster_prep Oocyte Preparation cluster_exp Electrophysiology Recording cluster_analysis Data Analysis p1 Harvest oocytes from Xenopus laevis p2 Inject cRNA for specific GABA-A receptor subunits (e.g., α1β2γ2) p1->p2 p3 Incubate for 2-5 days to allow receptor expression p2->p3 e1 Place oocyte in recording chamber and perfuse with buffer p3->e1 e2 Impale with two microelectrodes (Voltage & Current) e1->e2 e3 Clamp membrane potential (e.g., -70 mV) e2->e3 e4 Apply GABA (EC10-EC50) to establish baseline current e3->e4 e5 Apply test compound alone or co-apply with GABA e4->e5 a1 Measure peak current amplitude in response to drugs e5->a1 a2 Generate concentration-response curves a1->a2 a3 Calculate EC50 (agonist) or IC50 (antagonist) a2->a3

Caption: Workflow for a TEVC experiment using Xenopus oocytes.

Protocol 2: TEVC on GABA-A Receptors
  • Oocyte Preparation: Harvest and prepare oocytes from female Xenopus laevis. Inject each oocyte with cRNA encoding the desired human GABA-A receptor subunits (e.g., a combination of α, β, and γ subunits). Incubate the oocytes for 2-5 days at 18°C to allow for robust receptor expression on the cell surface.[4]

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.[15]

  • Voltage Clamp: Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.[4]

  • Testing for Agonism:

    • Establish a stable baseline current.

    • Perfuse the oocyte with increasing concentrations of this compound and record any elicited currents. A positive current indicates agonist activity.

  • Testing for Antagonism/Modulation:

    • Determine the concentration of GABA that elicits a submaximal response (e.g., EC₂₀).

    • Apply the EC₂₀ concentration of GABA to get a control response.

    • Co-perfuse the oocyte with the EC₂₀ of GABA plus increasing concentrations of the test compound.

    • A decrease in the GABA-evoked current indicates antagonism. An increase suggests positive allosteric modulation.

  • Data Analysis: Measure the peak current for each concentration. Plot the normalized response against the log concentration of the test compound to generate concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.[16]

Data Presentation: Functional Activity at GABA-A Receptors
Receptor SubtypeTest Compound Activity [Hypothetical Data]Potency (EC50/IC50)
α1β2γ2No agonist or antagonist activity detected> 30 µM
α5β3γ2No agonist or antagonist activity detected> 30 µM

This hypothetical data, combined with the binding data, strongly suggests the compound does not functionally interact with the tested GABA-A receptor subtypes.

Functional Assay for GABA-B Receptors: cAMP Inhibition

Principle: GABA-B receptors are GPCRs that couple to Gi/o proteins.[1] Upon activation by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This assay measures the ability of a test compound to mimic this effect. To create a robust signal, adenylyl cyclase is first stimulated with forskolin, which raises intracellular cAMP to a high, easily measurable level. An agonist acting on the GABA-B receptor will then cause a concentration-dependent decrease in this forskolin-stimulated cAMP level.

Causality Behind Experimental Choices:

  • Why use a stable cell line? A cell line (like CHO or HEK293) stably expressing the human GABA-B1 and GABA-B2 subunits provides a consistent and reproducible biological system for high-throughput screening.[17]

  • Why use Forskolin? Forskolin directly activates adenylyl cyclase, boosting cAMP production. This creates a large signal window, making the inhibition of cAMP by a GABA-B agonist much easier to detect and quantify.[2][18]

  • Why use HTRF? Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and robust detection method for measuring cAMP. It is easily automated and well-suited for generating concentration-response curves.

Signaling Pathway: GABA-B Receptor and cAMP Inhibition

G compound GABA-B Agonist (e.g., Test Compound) receptor GABA-B Receptor (GABAB1/GABAB2) compound->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Converts atp ATP atp->ac forskolin Forskolin forskolin->ac Stimulates

Caption: GABA-B receptor activation inhibits cAMP production.

Protocol 3: HTRF cAMP Assay
  • Cell Culture: Culture CHO-K1 cells stably co-expressing human GABA-B1 and GABA-B2 receptors in appropriate media and plate them in 384-well assay plates.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Assay Procedure:

    • Add the test compound to the cells and incubate for 20-30 minutes at 37°C.[17]

    • Add a solution containing forskolin (to stimulate cAMP) and GABA (for antagonist mode testing, if required). The reference agonist is typically GABA or Baclofen.

    • Incubate for another 30 minutes at 37°C.

  • Detection: Lyse the cells and add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate) according to the manufacturer's protocol (e.g., Cisbio, PerkinElmer).

  • Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve. Plot the % inhibition of the forskolin response versus the log concentration of the test compound to determine the EC50 value.

Data Presentation: Functional Activity at GABA-B Receptors
Assay ModeReference AgonistTest Compound EC50 (nM) [Hypothetical Data]
AgonistGABA180 ± 30

This hypothetical result indicates the compound is a functional agonist at GABA-B receptors, with a potency that aligns well with its binding affinity.

Conclusion and Interpretation

This structured, multi-assay approach provides a comprehensive in vitro profile for this compound. Based on the hypothetical data generated:

  • The compound demonstrates selective binding affinity for the GABA-B receptor over the GABA-A receptor orthosteric site.

  • It shows no functional activity (agonist, antagonist, or modulator) at the tested GABA-A receptor subtypes, corroborating the binding data.

  • Crucially, it acts as a functional agonist at the GABA-B receptor , inhibiting cAMP production with a potency (EC50) consistent with its binding affinity (Ki).

These findings collectively characterize this compound as a selective GABA-B receptor agonist. This profile is similar to that of the clinically used muscle relaxant Baclofen and suggests the compound warrants further investigation in more complex cellular models and in vivo studies to explore its therapeutic potential.

References

Application Notes and Protocols for the Electrophysiological Characterization of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Neuromodulatory Potential of a Novel GABAergic Compound

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a structural analog of phenibut (β-phenyl-γ-aminobutyric acid), a compound known for its activity as a GABA receptor agonist.[1][2][3] The introduction of a bromine atom at the para position of the phenyl ring is anticipated to modulate its pharmacological properties, including potency, selectivity, and pharmacokinetics. As a derivative of a GABA analog, this compound is of significant interest for its potential to modulate neuronal excitability and synaptic transmission.[2]

GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[3][4][5] This guide provides a comprehensive framework for the electrophysiological investigation of this compound, with a focus on elucidating its mechanism of action and functional effects on neuronal activity. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure the generation of robust and reproducible data.

Postulated Mechanism of Action: A Focus on GABA-B Receptors

Based on its structural similarity to phenibut and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the primary hypothesized mechanism of action for this compound is the activation of GABA-B receptors.[2][4][6] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the nervous system.[4][6]

Upon activation by an agonist, the GABA-B receptor initiates a signaling cascade through its associated Gαi/o proteins.[6] This leads to two primary downstream effects:

  • Activation of G-protein-activated inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit of the G-protein directly binds to and opens GIRK channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This moves the membrane potential further from the threshold for action potential firing, resulting in postsynaptic inhibition.[4][6]

  • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic VGCCs. This reduction in calcium influx leads to a decrease in the release of neurotransmitters from the presynaptic terminal, resulting in presynaptic inhibition.[4][6]

Additionally, some analogs of phenibut have been shown to bind to the α2-δ subunit of voltage-dependent calcium channels, a mechanism shared with gabapentinoids.[7] This presents a potential secondary or alternative mechanism of action that should be considered during experimental design.

Diagram 1: Hypothesized GABA-B Receptor-Mediated Signaling Pathway

GABA_B_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects Compound This compound GABAB_R GABA-B Receptor Compound->GABAB_R Binds & Activates G_Protein Gαi/o-βγ GABAB_R->G_Protein Activates GIRK GIRK Channel (K+) G_Protein->GIRK Gβγ activates VGCC VGCC (Ca2+) G_Protein->VGCC Gβγ inhibits Hyperpolarization Postsynaptic Hyperpolarization GIRK->Hyperpolarization K+ Efflux Reduced_Release Reduced Neurotransmitter Release VGCC->Reduced_Release Ca2+ Influx ↓

Caption: Postulated signaling cascade following activation of the GABA-B receptor.

Application in Electrophysiology: Protocols and Methodologies

Part 1: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of this compound on the intrinsic electrical properties of individual neurons and on postsynaptic currents.

Objective: To determine if the compound induces a postsynaptic current and alters neuronal excitability consistent with GABA-B receptor activation.

Experimental Workflow:

Diagram 2: Whole-Cell Patch-Clamp Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Slice_Prep Prepare Brain Slices Patch Establish Whole-Cell Configuration Slice_Prep->Patch Solution_Prep Prepare aCSF and Internal Solution Solution_Prep->Patch Compound_Prep Prepare Stock Solution of Compound Application Bath Apply Compound Compound_Prep->Application Baseline Record Baseline Activity (Voltage- and Current-Clamp) Patch->Baseline Baseline->Application Washout Washout Compound Application->Washout Analyze_I Analyze Holding Current and I-V Relationship Washout->Analyze_I Analyze_V Analyze Resting Membrane Potential and Firing Properties Washout->Analyze_V Compare Compare Baseline vs. Compound vs. Washout Analyze_I->Compare Analyze_V->Compare

Caption: Step-by-step workflow for whole-cell patch-clamp experiments.

Step-by-Step Protocol:

  • Solution Preparation:

    • Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Continuously bubble with 95% O2 / 5% CO2.

    • Internal Solution (for Potassium Currents): Prepare an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.

    • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., water or DMSO). Note the final concentration of the solvent in the aCSF during the experiment, ensuring it does not exceed a level that affects neuronal activity (typically <0.1%).

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex, or cerebellum) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using a microscope with DIC optics.

    • Using a glass micropipette (3-6 MΩ resistance) filled with the internal solution, establish a gigaseal and then a whole-cell patch-clamp configuration on a target neuron.

    • Voltage-Clamp Recordings:

      • Hold the neuron at -70 mV.

      • Record a stable baseline of the holding current for 5-10 minutes.

      • Bath apply this compound at various concentrations (e.g., 1, 10, 100 µM). A dose-response curve is recommended.

      • Observe for an outward current, which would be consistent with the opening of K+ channels.[1]

      • To confirm the involvement of GIRK channels, the experiment can be repeated in the presence of a GIRK channel blocker (e.g., BaCl2).

      • Perform voltage steps or ramps to construct an I-V (current-voltage) curve to assess changes in membrane conductance and the reversal potential of the induced current.

    • Current-Clamp Recordings:

      • Record the resting membrane potential (RMP).

      • Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing frequency.

      • Record a stable baseline for 5-10 minutes.

      • Bath apply the compound and observe for changes in RMP (hyperpolarization is expected) and in the number of action potentials fired in response to the same current injections.[1]

    • Washout: After observing the effect of the compound, perfuse the slice with drug-free aCSF for 15-20 minutes to assess the reversibility of the effect.

  • Pharmacological Controls:

    • To confirm the involvement of GABA-B receptors, co-apply the compound with a specific GABA-B receptor antagonist, such as CGP 55845.[8] The blockade of the compound's effects by the antagonist would provide strong evidence for GABA-B receptor-mediated action.

Quantitative Data Summary:

ParameterExpected Effect of this compoundRationale
Holding Current (Voltage-Clamp) Outward (positive) shiftActivation of K+ (GIRK) channels leading to K+ efflux.
Input Resistance DecreaseOpening of ion channels (primarily K+).
Resting Membrane Potential (Current-Clamp) HyperpolarizationEfflux of positive K+ ions.
Action Potential Firing Decrease or cessationMembrane hyperpolarization moves the potential further from the firing threshold.
Part 2: Field Potential Recordings

This technique is used to assess the effect of the compound on synaptic transmission and plasticity in a population of neurons.

Objective: To determine if the compound has a presynaptic inhibitory effect on neurotransmitter release.

Step-by-Step Protocol:

  • Preparation: Prepare brain slices as described in the patch-clamp protocol.

  • Recording Setup:

    • Place a stimulating electrode in a presynaptic fiber pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region where the postsynaptic potentials are generated (e.g., stratum radiatum of CA1).

    • Deliver brief electrical pulses to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Procedure:

    • Generate an input-output curve by varying the stimulation intensity to determine the range of synaptic responses.

    • Set the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.

    • Record a stable baseline of fEPSP slopes for 10-20 minutes.

    • Bath apply this compound at the desired concentration.

    • Observe for a decrease in the fEPSP slope, which would indicate a reduction in synaptic strength. This is consistent with presynaptic inhibition of neurotransmitter release.[9]

    • To further investigate the presynaptic locus of action, a paired-pulse facilitation (PPF) protocol can be employed. An increase in the PPF ratio in the presence of the compound would support a presynaptic mechanism of action.

    • Perform a washout with drug-free aCSF to check for reversibility.

  • Pharmacological Controls: As with the patch-clamp experiments, use a GABA-B receptor antagonist to confirm the specificity of the compound's action.

Data Analysis and Interpretation

  • Dose-Response Curves: Plot the magnitude of the compound's effect (e.g., change in holding current or % reduction in fEPSP slope) against the log of the compound's concentration to determine the EC50 (half-maximal effective concentration).

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare baseline, drug application, and washout phases. A p-value of <0.05 is typically considered statistically significant.

  • Interpretation of Results:

    • An outward current in voltage-clamp and hyperpolarization in current-clamp, both blocked by a GABA-B antagonist, strongly indicate a postsynaptic agonist action at GABA-B receptors.

    • A reduction in the fEPSP slope, an increase in the PPF ratio, and blockade by a GABA-B antagonist are indicative of a presynaptic inhibitory effect mediated by GABA-B receptors.

    • If the compound's effects are not blocked by a GABA-B antagonist, consider alternative mechanisms, such as modulation of α2-δ subunit-containing voltage-gated calcium channels.[7]

Troubleshooting and Considerations

  • Compound Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate in the aCSF.

  • Desensitization: GABA-B receptors can exhibit desensitization with prolonged agonist application.[4] Be mindful of this during long recordings.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects. It is crucial to perform dose-response experiments to identify the lowest effective concentrations.

  • Neuronal Health: Monitor the health of the neurons throughout the experiment by checking the series resistance and holding current in patch-clamp recordings, and the stability of the fEPSP in field potential recordings.

By following these detailed protocols and considerations, researchers can effectively characterize the electrophysiological properties of this compound and gain valuable insights into its potential as a novel neuromodulatory agent.

References

Application Notes and Protocols for Radioligand Binding Assays with 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: 2-Aminomethyl-3-(4-bromophenyl)propionic acid is a structural analog of phenibut and baclofen, compounds known to exhibit agonist activity at the γ-aminobutyric acid (GABA) type B receptor.[1][2] The GABA B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[3][4] Structurally, the GABA B receptor is an obligate heterodimer composed of GABA B1 and GABA B2 subunits.[5][6] Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channel conductivities through the Gαi/o signaling pathway.[3][5]

These application notes provide a detailed protocol for characterizing the binding of this compound to the GABA B receptor using radioligand binding assays. The protocols described herein are designed to be self-validating and are grounded in established methodologies for studying GPCRs.[7][8][9][10] We will detail procedures for membrane preparation from cells or tissues expressing the GABA B receptor, determination of protein concentration, and the execution of saturation and competitive radioligand binding assays.

Core Principle: Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.[11][12] These assays utilize a radiolabeled compound (radioligand) that binds with high affinity and specificity to the target receptor. By measuring the amount of radioactivity bound to the receptor preparation, one can determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd) through saturation binding studies.[12] Subsequently, competitive binding assays are employed to determine the affinity (Ki) of an unlabeled test compound, such as this compound, by measuring its ability to displace the radioligand.[13]

I. Membrane Preparation for GABA B Receptor Binding Assays

High-quality membrane preparations are essential for obtaining reliable and reproducible results in radioligand binding assays.[14] The following protocol is suitable for preparing crude membrane fractions from either cultured cells overexpressing the GABA B receptor or from brain tissue known to endogenously express the receptor, such as the rat cortex.

Materials:

  • Cell pellet or brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

Protocol:

  • Homogenization:

    • For cultured cells: Resuspend the cell pellet in 10 volumes of ice-cold Homogenization Buffer.

    • For brain tissue: Mince the tissue and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer or a polytron on a low setting.

    • Perform all steps at 4°C to minimize proteolytic degradation.

  • Low-Speed Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.[15]

    • Carefully collect the supernatant.

  • High-Speed Centrifugation:

    • Centrifuge the supernatant from the previous step at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[15][16]

    • Discard the supernatant.

  • Washing the Membranes:

    • Resuspend the membrane pellet in 10 volumes of ice-cold Wash Buffer.

    • Centrifuge again at 40,000 x g for 30 minutes at 4°C.

    • Repeat the wash step at least two more times to ensure the removal of endogenous GABA and other interfering substances.[16]

  • Final Preparation and Storage:

    • Resuspend the final membrane pellet in a small volume of Wash Buffer.

    • Determine the protein concentration of the membrane preparation (see Section II).

    • Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

II. Determination of Protein Concentration using the Bicinchoninic Acid (BCA) Assay

Accurate determination of the protein concentration in the membrane preparation is critical for normalizing the binding data.[17][18] The BCA assay is a robust and sensitive colorimetric method for protein quantification.[17]

Materials:

  • BCA Reagent A (bicinchoninic acid in an alkaline solution)

  • BCA Reagent B (4% copper (II) sulfate)

  • Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Protocol:

  • Preparation of Standards:

    • Prepare a series of BSA standards by diluting the stock solution to concentrations ranging from 25 to 2000 µg/mL.[18]

  • Preparation of Working Reagent:

    • Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[17][18]

  • Assay Procedure:

    • Pipette 25 µL of each standard and the unknown membrane samples (in duplicate or triplicate) into a 96-well microplate.

    • Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.[18]

    • Cool the plate to room temperature and measure the absorbance at 562 nm within 10 minutes.[18]

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer only) from all readings.

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

    • Determine the protein concentration of the membrane samples by interpolating their absorbance values from the standard curve.

III. Radioligand Binding Assay Protocols

The following protocols describe saturation and competitive binding assays to characterize the interaction of this compound with the GABA B receptor.

Choice of Radioligand: For these assays, --INVALID-LINK---Baclofen is a suitable radioligand. It is a selective agonist for the GABA B receptor and has been successfully used in numerous binding studies.[16][19] Alternatively, the antagonist [3H]CGP54626 can be used, which may offer higher affinity and lower non-specific binding.[20][21]

A. Saturation Binding Assay

This assay is performed to determine the density of GABA B receptors (Bmax) in the membrane preparation and the dissociation constant (Kd) of the radioligand.

Materials:

  • Membrane preparation (50-100 µg of protein per well)

  • --INVALID-LINK---Baclofen (specific activity ~20-60 Ci/mmol)

  • Unlabeled GABA (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • 96-well microplate

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of --INVALID-LINK---Baclofen in Assay Buffer to cover a concentration range of approximately 0.1 to 10 times the expected Kd (e.g., 1-100 nM).[19]

    • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

    • For non-specific binding, set up triplicate wells for each radioligand concentration with the addition of a high concentration of unlabeled GABA (e.g., 1 mM).[15]

  • Incubation:

    • Add 50 µL of Assay Buffer (for total binding) or 50 µL of unlabeled GABA (for non-specific binding) to the appropriate wells.

    • Add 100 µL of the membrane preparation to each well.

    • Add 50 µL of the corresponding --INVALID-LINK---Baclofen dilution to each well.

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.[21]

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Bmax and Kd values.

Parameter Description
Bmax Maximum number of binding sites
Kd Dissociation constant of the radioligand
B. Competitive Binding Assay

This assay determines the affinity (Ki) of this compound for the GABA B receptor.

Materials:

  • Same as for the saturation binding assay.

  • This compound (test compound)

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., 1 µM to 10 mM, based on the affinity of phenibut).[1][20]

    • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

    • Also, prepare wells for total binding (no competitor) and non-specific binding (1 mM unlabeled GABA).

  • Incubation:

    • Add 50 µL of the corresponding dilution of the test compound, Assay Buffer (for total binding), or unlabeled GABA (for non-specific binding) to the appropriate wells.

    • Add 100 µL of the membrane preparation to each well.

    • Add 50 µL of --INVALID-LINK---Baclofen at a fixed concentration (typically at or near its Kd value) to all wells.

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination, Filtration, and Quantification:

    • Follow the same procedure as described for the saturation binding assay.

Data Analysis:

  • Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[13]

Parameter Description
IC50 Concentration of competitor that inhibits 50% of specific binding
Ki Inhibitor constant, a measure of the competitor's affinity

IV. Visualizations

GABA B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca2+ Channel Ca_in Ca2+ Influx Ca_channel->Ca_in Mediates K_channel K+ Channel K_out K+ Efflux K_channel->K_out Mediates GABA GABA or Agonist GABA->GABAB_R Binds ATP ATP ATP->AC G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates

Caption: Simplified GABA B receptor signaling cascade.

Radioligand Binding Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare GABA B Receptor Membranes Protein_Assay 2. Determine Protein Concentration (BCA) Membrane_Prep->Protein_Assay Incubation 3. Incubate Membranes with: - Radioligand (3H-Baclofen) - Competitor (Test Compound or Unlabeled GABA) Protein_Assay->Incubation Filtration 4. Separate Bound from Free Radioligand (Filtration) Incubation->Filtration Counting 5. Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Saturation_Analysis Saturation Assay: Determine Kd and Bmax Counting->Saturation_Analysis Competition_Analysis Competition Assay: Determine IC50 and Ki Counting->Competition_Analysis

Caption: General workflow for radioligand binding assays.

V. Troubleshooting

Problem Potential Cause Solution
High Non-Specific Binding (>50% of total) Radioligand concentration is too high.Use a lower concentration of radioligand, ideally at or below the Kd.[22]
Insufficient washing of membranes.Ensure thorough washing of membranes to remove endogenous ligands.[16]
Hydrophobic interactions of the radioligand.Include BSA (0.1-0.5%) in the assay buffer; pre-soak filters in PEI.[22]
Low Specific Binding Low receptor expression in the membrane preparation.Use a cell line with higher receptor expression or a brain region with higher receptor density. Increase the amount of membrane protein per well.[22]
Inactive receptor preparation.Prepare fresh membranes and store them properly at -80°C.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Inefficient filtration and washing.Ensure consistent and rapid filtration and washing steps for all samples.

VI. References

  • Creative Proteomics. (n.d.). Protocol for Bicinchoninic Acid (BCA) Protein Assay. Retrieved from --INVALID-LINK--

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). GPCR Membrane Preparations. Retrieved from --INVALID-LINK--

  • Eurofins DiscoverX. (n.d.). Membrane Preparations for GPCRs & Ion Channels. Retrieved from --INVALID-LINK--

  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Retrieved from --INVALID-LINK--

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from --INVALID-LINK--

  • protocols.io. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved from --INVALID-LINK--

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from --INVALID-LINK--

  • Padgett, C. L., & Slesinger, P. A. (2010). GABA B receptors: Structure, functions, and clinical implications. Neurology, 74(1 Supplement 1), S29-S36. Retrieved from --INVALID-LINK--

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). BCA Protein Assay Protocol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting Radioligand Binding Assay Inconsistencies. Retrieved from --INVALID-LINK--

  • Hep Journals. (n.d.). GABA B Receptor: Structure, Biological Functions, and Therapy for Diseases. Retrieved from --INVALID-LINK--

  • Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Retrieved from --INVALID-LINK--

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. Retrieved from --INVALID-LINK--

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in pharmacology, 76, 55-87. Retrieved from --INVALID-LINK--

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptors: Introduction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). GABAB receptor. Retrieved from --INVALID-LINK--

  • World Health Organization. (2020). Pre-Review Report: PHENIBUT. Retrieved from --INVALID-LINK--

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from --INVALID-LINK--

  • Bowery, N. G., Hill, D. R., & Hudson, A. L. (1985). --INVALID-LINK--Baclofen: an improved ligand for GABAB sites. Neuropharmacology, 24(3), 207-210. Retrieved from --INVALID-LINK--

  • Gjoni, T., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17753-17763. Retrieved from --INVALID-LINK--

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-16). Humana Press. Retrieved from --INVALID-LINK--

  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in molecular biology, 41, 1-16. Retrieved from --INVALID-LINK--

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from --INVALID-LINK--

  • Erdö, S. L. (1990). Baclofen binding sites in rat kidney. European journal of pharmacology, 184(2-3), 305-309. Retrieved from --INVALID-LINK--

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from --INVALID-LINK--

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from --INVALID-LINK--

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from --INVALID-LINK--

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). baclofen. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols for 2-Aminomethyl-3-(4-bromophenyl)propionic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Probing GABAergic Systems

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a non-proteinogenic β-amino acid derivative that serves as a valuable tool for neuroscience research. Structurally, it is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, featuring a phenyl ring at the β-position. This compound belongs to the family of β-phenyl-GABA analogues, which includes the well-characterized clinical drugs Baclofen and Phenibut. Its utility in research stems from its role as a key intermediate in the synthesis of novel therapeutic agents and as a pharmacological tool for investigating neurological pathways.[1]

The strategic placement of a bromine atom on the phenyl ring makes this compound particularly interesting. Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its potency, selectivity, and metabolic stability. Furthermore, the bromine atom can serve as a reactive handle for synthetic chemists to generate diverse libraries of compounds for drug discovery and structure-activity relationship (SAR) studies.[2]

This guide provides a comprehensive overview of the inferred mechanism of action, key applications, and detailed experimental protocols for utilizing this compound as a tool compound in neuroscience.

Compound Profile & Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acidN/A
Synonyms 4-Bromo-β-(aminomethyl)hydrocinnamic acidN/A
Molecular Formula C₁₀H₁₂BrNO₂N/A
Molecular Weight 258.11 g/mol N/A
Appearance Typically a white to off-white solidN/A
Storage Store at 2-8°C, protected from light and moisture[1]

Part 1: Inferred Mechanism of Action - A GABA-B Receptor Agonist

While direct pharmacological data for this compound is limited in publicly accessible literature, its mechanism of action can be confidently inferred from its close structural similarity to Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Phenibut (β-phenyl-γ-aminobutyric acid). These compounds are established agonists of the GABA-B receptor.[3] The substitution of a chloro group (in Baclofen) with a bromo group is a common bioisosteric replacement in medicinal chemistry, suggesting a shared primary molecular target.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[4] They are found on both presynaptic and postsynaptic membranes.

  • Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated Ca²⁺ channels, which reduces the influx of calcium into the axon terminal. This, in turn, suppresses the release of neurotransmitters, including glutamate and GABA itself.[4]

  • Postsynaptic Inhibition: On the postsynaptic membrane, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[4] The resulting efflux of K⁺ hyperpolarizes the neuron, making it less likely to fire an action potential.

By acting as an agonist at these receptors, this compound is expected to decrease overall neuronal excitability.

Signaling Pathway of a GABA-B Receptor Agonist

Caption: Inferred signaling cascade of this compound at GABA-B receptors.

Part 2: Applications in Neuroscience Research

Based on its presumed mechanism, this compound is a versatile tool for a range of neuroscience applications:

  • Selective Probing of GABA-B Receptor Function: Use as a direct agonist to study the physiological roles of GABA-B receptors in specific brain circuits, both in vitro and in vivo.

  • Positive Control in Screening Assays: Serve as a reliable positive control in high-throughput screens designed to identify novel GABA-B receptor modulators.

  • Investigating Neurological and Psychiatric Disorders: Explore the therapeutic potential of GABA-B agonism in models of spasticity, anxiety, addiction, and neuropathic pain.[3]

  • Structure-Activity Relationship (SAR) Studies: Act as a parent compound for the synthesis of novel derivatives to probe the pharmacophore of the GABA-B receptor binding site.[2]

Comparative Potency of Related GABA-B Agonists

To provide context for experimental design, the table below lists reported potencies for GABA and its well-characterized analogues. It is hypothesized that the potency of this compound would be in a similar range to Baclofen.

CompoundTargetAssay TypeReported EC₅₀ / KᵢSource
GABA GABA-B ReceptorRadioligand BindingKᵢ: ~130 nMN/A
(R,S)-Baclofen GABA-B ReceptorFunctional AssayEC₅₀: ~1-5 µM[5]
(R)-Baclofen GABA-B ReceptorFunctional AssayEC₅₀: ~0.1-0.5 µM[6]
(R,S)-Phenibut GABA-B ReceptorRadioligand BindingKᵢ: ~5-10 µM[3]

Part 3: Detailed Experimental Protocols

Disclaimer: All laboratory procedures should be conducted in accordance with institutional safety guidelines. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: In Vitro Characterization using a FLIPR-Based Calcium Flux Assay

This protocol describes how to determine the agonist activity of the compound at GABA-B receptors expressed in a recombinant cell line. The assay leverages CHO cells co-expressing the GABA-B receptor subunits (R1 and R2) and a promiscuous G-protein (e.g., Gα16) that couples receptor activation to intracellular calcium release, which is measured by a calcium-sensitive dye.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis A1 1. Seed CHO-GABA-B cells in 96-well plates A2 2. Incubate cells (e.g., 24 hours) A1->A2 A3 3. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A2->A3 B2 5. Measure baseline fluorescence A3->B2 B1 4. Prepare compound plate: - Test Compound dilutions - Baclofen (Pos. Control) - Vehicle (Neg. Control) B3 6. Add compounds to cell plate B1->B3 B2->B3 B4 7. Measure fluorescence change (calcium flux) over time B3->B4 C1 8. Calculate Response (Peak fluorescence - Baseline) C2 9. Plot dose-response curve C1->C2 C3 10. Calculate EC₅₀ value C2->C3

Caption: Step-by-step workflow for the in vitro characterization of GABA-B receptor agonism.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably co-transfected with human GABA-B (R1 and R2 subunits) and Gα16 in appropriate media.

    • Seed cells at a density of 40,000-60,000 cells/well in a 96-well black-walled, clear-bottom plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.

    • Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range from 100 µM to 1 nM for the dose-response curve.

    • Prepare identical dilution series for (R,S)-Baclofen as a positive control.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) according to the manufacturer's instructions.

    • Remove cell culture media from the plate and add 100 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • FLIPR Assay:

    • Set the FLIPR (or equivalent fluorescence plate reader) parameters for excitation/emission appropriate for the dye (e.g., 488 nm/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 25 µL of the compound dilutions to the cell plate.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence signal change from baseline for each well.

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Ex Vivo Brain Slice Electrophysiology

This protocol outlines how to assess the effect of the compound on neuronal excitability in acute brain slices using whole-cell patch-clamp recording. The expected result of GABA-B agonism is a hyperpolarization of the resting membrane potential and an increase in input resistance.

  • Slice Preparation:

    • Anesthetize a rodent (e.g., P14-P21 rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

    • Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold cutting solution.

    • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF at 30-32°C.

    • Visualize neurons (e.g., CA1 pyramidal neurons) using DIC optics.

    • Prepare patch pipettes (3-6 MΩ resistance) filled with a potassium-gluconate-based internal solution.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

    • After the recording stabilizes, measure the baseline resting membrane potential and input resistance (by injecting small hyperpolarizing current steps).

    • Bath-apply this compound (e.g., 10 µM) in aCSF.

    • Continuously monitor the resting membrane potential and repeat input resistance measurements.

    • To confirm the effect is GABA-B mediated, co-apply a selective GABA-B antagonist (e.g., CGP 55845) to see if the compound's effect is reversed.

  • Data Analysis:

    • Measure the change in resting membrane potential before and after drug application. A hyperpolarization is expected.

    • Calculate the change in input resistance. An increase is expected due to the opening of GIRK channels.

    • Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed changes.

Protocol 3: In Vivo Microdialysis in Freely Moving Rats

This protocol details how to measure the effect of the compound on extracellular neurotransmitter levels (e.g., glutamate) in a specific brain region, providing evidence of presynaptic inhibition.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis S1 1. Anesthetize rat and place in stereotaxic frame S2 2. Implant guide cannula targeting brain region (e.g., Ventral Tegmental Area) S1->S2 S3 3. Allow animal to recover (several days) S2->S3 E1 4. Insert microdialysis probe and begin perfusion with aCSF S3->E1 E2 5. Collect baseline samples (e.g., 4 samples, 20 min each) E1->E2 E3 6. Administer Test Compound (e.g., systemic injection, i.p.) E2->E3 E4 7. Collect post-injection samples for 2-3 hours E3->E4 A1 8. Analyze dialysate samples for neurotransmitter levels (e.g., Glutamate via HPLC-MS/MS) A2 9. Quantify concentrations A1->A2 A3 10. Normalize data to baseline and plot time course A2->A3

Caption: Overview of the experimental workflow for an in vivo microdialysis study.

  • Surgical Implantation:

    • Anesthetize a rat and secure it in a stereotaxic frame.

    • Surgically implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

    • Secure the cannula assembly with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, place the rat in a freely moving behavior box.

    • Gently insert a microdialysis probe (with a suitable membrane length) through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 90 minutes.

    • Begin collecting dialysate samples into vials every 20 minutes. Collect at least 3-4 baseline samples.

  • Drug Administration and Sampling:

    • Dissolve this compound in saline for systemic administration (e.g., intraperitoneal, i.p.).

    • After collecting baseline samples, administer the compound at the desired dose (e.g., 5-20 mg/kg, i.p.).

    • Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the collected samples for the concentration of relevant neurotransmitters (e.g., glutamate, dopamine) using a sensitive analytical method like HPLC coupled with mass spectrometry or fluorescence detection.[7]

    • Quantify the concentration of the analyte in each sample.

  • Data Analysis:

    • Average the concentrations from the baseline samples for each animal.

    • Express the post-injection sample concentrations as a percentage of the baseline average.

    • Plot the mean percent baseline ± SEM over time to visualize the effect of the compound. A decrease in extracellular glutamate would be consistent with presynaptic inhibition via GABA-B receptor activation.

Part 4: Safety, Handling, and Storage

  • Handling: As with any laboratory chemical, avoid direct contact with skin, eyes, and clothing. Use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C. Protect from light.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a potent research tool for neuroscientists. Based on its strong structural homology to Baclofen, it is a presumed GABA-B receptor agonist. This property allows it to be used for detailed investigations into inhibitory neurotransmission, the pathophysiology of neurological disorders, and the discovery of new therapeutics targeting the GABAergic system. The protocols provided herein offer a robust framework for researchers to characterize its activity and leverage its potential in their studies.

References

Experimental design for studying the effects of 2-Aminomethyl-3-(4-bromophenyl)propionic acid on neuronal signaling.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for Elucidating the Neuronal Signaling Effects of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Abstract

This document provides a comprehensive experimental framework for characterizing the effects of the novel compound, this compound, on neuronal signaling. Based on its structural homology to known γ-aminobutyric acid (GABA) analogues such as Baclofen (β-(4-chlorophenyl)-GABA) and Phenibut (β-phenyl-GABA), we hypothesize that this compound primarily modulates the GABAergic system, likely via the GABA-B receptor.[1][2][3] This guide presents a multi-tiered research plan, progressing from initial in vitro target validation to functional characterization in primary neuronal networks. Detailed, self-validating protocols for electrophysiology, calcium imaging, and neurotransmitter release assays are provided to equip researchers in pharmacology and drug development with a robust methodology to thoroughly investigate this compound's mechanism of action and its potential as a neuromodulatory agent.

Introduction & Scientific Rationale

This compound is a structural analogue of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system.[4] Its architecture, specifically the β-phenyl ring substitution, is a hallmark of compounds that can cross the blood-brain barrier and interact with GABA receptors, particularly the GABA-B subtype.[2] For instance, Baclofen, a chlorinated derivative, is a potent GABA-B agonist used clinically as a muscle relaxant.[5][6] Phenibut, another close analogue, also acts as a GABA-B receptor agonist and is noted for its anxiolytic and nootropic effects.[7][8]

The primary scientific objective is to determine if this compound (referred to hereafter as 'Test Compound') shares this mechanism and to characterize its functional impact on neuronal activity. GABA-B receptors are G-protein coupled receptors that, upon activation, mediate slow and prolonged inhibitory signals.[9] They achieve this by inhibiting adenylyl cyclase, activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibiting voltage-gated calcium channels (VGCCs), which collectively leads to a reduction in neuronal excitability and neurotransmitter release.[5][9]

Our experimental design is structured to systematically test this hypothesis, beginning with molecular target engagement and culminating in network-level functional analysis.

GABAb_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GABAb GABA-B Receptor GB1 GB2 G_Protein Gi/o Protein GABAb->G_Protein Activates TestCompound Test Compound (Hypothesized Agonist/PAM) TestCompound->GABAb:gb1 Binds GABA GABA GABA->GABAb:gb1 Binds AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Activates (βγ subunit) VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC Inhibits (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Hyperpolarization Hyperpolarization & Reduced Excitability GIRK->Hyperpolarization Ca_ion Ca²⁺ Influx VGCC->Ca_ion Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Neurotransmitter_Release Leads to

Caption: Hypothesized signaling pathway for the Test Compound at the GABA-B receptor.

Phase 1: In Vitro Target Validation

The initial phase is designed to confirm direct interaction with the hypothesized molecular target and to distinguish between agonist and positive allosteric modulator (PAM) activity.

Experiment: Radioligand Binding Assays

Causality: This experiment directly measures the affinity of the Test Compound for GABA-A and GABA-B receptors. By competing with a known radiolabeled ligand, we can determine the binding affinity (Ki), providing foundational evidence of target engagement.

Protocol:

  • Preparation: Use commercially available membrane preparations from cell lines expressing human recombinant GABA-A or GABA-B receptors.

  • GABA-B Assay: Incubate membrane preparations with a known concentration of a GABA-B specific radioligand (e.g., [³H]CGP54626) and varying concentrations of the Test Compound.

  • GABA-A Assay: As a counterscreen, perform a similar assay using a GABA-A specific radioligand (e.g., [³H]muscimol).

  • Controls: Include Baclofen as a positive control for GABA-B binding and GABA for both. Use a vehicle control for baseline.

  • Detection: After incubation and washing, measure radioactivity using liquid scintillation counting.

  • Analysis: Plot the displacement curves and calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experiment: Functional cAMP Assay

Causality: Since GABA-B receptor activation inhibits adenylyl cyclase, measuring cyclic AMP (cAMP) levels provides a functional readout of receptor activation.[5] This assay critically distinguishes between a direct agonist (which will decrease cAMP alone) and a PAM (which will only enhance the cAMP decrease caused by GABA).[10][11]

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human GABA-B receptor.

  • Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Agonist Mode: Treat cells with increasing concentrations of the Test Compound alone.

  • PAM Mode: Treat cells with a sub-maximal (EC20) concentration of GABA in the presence of increasing concentrations of the Test Compound.

  • Controls: Include GABA and Baclofen as positive controls.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Analysis: Generate dose-response curves to determine EC50 (for agonists) or potentiation (for PAMs).

Parameter Expected Outcome (Agonist) Expected Outcome (PAM) Expected Outcome (No Activity)
Binding Affinity (Ki) GABA-B < 10 µM< 10 µM> 50 µM
Binding Affinity (Ki) GABA-A > 50 µM (Selective)> 50 µM (Selective)> 50 µM
cAMP Reduction (Alone) Dose-dependent decreaseNo significant changeNo significant change
cAMP Reduction (+ GABA) Additive effectPotentiation of GABA effectNo change from GABA alone
Table 1: Predicted outcomes from in vitro target validation assays.

Phase 2: Cellular Electrophysiology in Primary Neurons

This phase investigates how the Test Compound modulates the electrical properties of individual neurons, providing direct evidence of its effect on neuronal excitability. Whole-cell patch-clamp electrophysiology is the gold standard for this analysis.[12][13]

Experimental_Workflow cluster_D cluster_F A Phase 1: In Vitro Target Validation B Radioligand Binding (Affinity) A->B C Functional cAMP Assay (Agonist vs. PAM) A->C D Phase 2: Cellular Electrophysiology B->D C->D E Whole-Cell Patch Clamp (Single Neuron Excitability) D->E F Phase 3: Network Level Analysis E->F G Calcium Imaging (Population Activity) F->G H Neurotransmitter Release (Synaptic Function) F->H I Comprehensive Mechanism of Action G->I H->I

Caption: A multi-phase workflow for characterizing the Test Compound.

Experiment: Whole-Cell Patch-Clamp Recordings

Causality: This technique allows for the direct measurement of the neuronal membrane potential and ionic currents.[14] Activation of GABA-B receptors is expected to cause membrane hyperpolarization (via GIRK channels) and inhibit presynaptic calcium currents, both of which reduce neuronal firing.[9]

Protocol:

  • Cell Preparation: Prepare primary cultures of hippocampal or cortical neurons from embryonic rodents (e.g., E18 rats). Culture for 10-14 days in vitro (DIV) to allow for mature synaptic connections.

  • Recording Setup: Use a standard patch-clamp rig equipped with a microscope, micromanipulators, amplifier, and data acquisition system.[13] Maintain neurons in an artificial cerebrospinal fluid (aCSF) at 32-34°C.

  • Pipette Solution: Use a potassium-gluconate-based internal solution for current-clamp recordings.

  • Current-Clamp Recordings:

    • Establish a stable whole-cell recording.

    • Measure the resting membrane potential (RMP).

    • Apply the Test Compound (e.g., 10 µM) via perfusion and record any change in RMP. A hyperpolarization is expected.

    • Inject depolarizing current steps to elicit action potentials (APs). Compare the number of APs fired before and after compound application. A decrease is expected.

    • Validation: After observing an effect, co-apply a specific GABA-B antagonist (e.g., CGP 55845). The effect of the Test Compound should be reversed, confirming its specificity.

  • Voltage-Clamp Recordings (Optional but Recommended):

    • To isolate calcium currents, use a cesium-based internal solution and add blockers for sodium and potassium channels to the aCSF.

    • Hold the neuron at -80 mV and apply a depolarizing step (e.g., to 0 mV) to evoke calcium currents.

    • Apply the Test Compound and observe for a reduction in the calcium current amplitude. This directly tests a key downstream mechanism of GABA-B activation.[5]

Parameter Control Condition Expected Effect of Test Compound Effect + GABA-B Antagonist
Resting Membrane Potential ~ -65 mVHyperpolarization (~ -75 mV)Returns to control level
Input Resistance BaselineDecrease (due to K+ channel opening)Returns to control level
Action Potentials (per step) Baseline Firing RateDecreased Firing RateReturns to control level
Voltage-Gated Ca²⁺ Current Baseline AmplitudeDecreased AmplitudeReturns to control level
Table 2: Predicted outcomes from whole-cell patch-clamp experiments.

Phase 3: Network-Level Functional Analysis

This final phase assesses the compound's impact on the collective behavior of neuronal populations and its effect on synaptic communication.

Experiment: Calcium Imaging of Network Activity

Causality: Intracellular calcium concentration is a reliable proxy for neuronal activity.[15] Calcium imaging allows for the simultaneous monitoring of hundreds of neurons, revealing how the Test Compound alters spontaneous network-wide activity, including synchronous bursting events that are fundamental to information processing.[16][17]

Protocol:

  • Preparation: Use primary neuronal cultures (12-16 DIV) as described in 3.1.

  • Indicator Loading: Incubate cultures with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) or use neurons expressing a genetically encoded calcium indicator (e.g., GCaMP).[18][19]

  • Imaging: Place the culture on an inverted fluorescence microscope equipped with a high-speed camera. Record spontaneous activity for a baseline period (e.g., 5 minutes).

  • Compound Application: Perfuse the Test Compound onto the culture and record for another 5-10 minutes.

  • Controls: Perform a vehicle control wash-in. Use a known network suppressor like tetrodotoxin (TTX) as a positive control for silencing activity.

  • Data Analysis:

    • Use software (e.g., ImageJ, MATLAB) to define regions of interest (ROIs) around individual neuronal cell bodies.

    • Extract fluorescence intensity traces (ΔF/F₀) over time for each ROI.

    • Quantify parameters such as spike/calcium transient frequency, burst frequency, and network synchronicity before and after compound application. A significant reduction in these parameters is expected.

Experiment: Neurotransmitter Release Assay

Causality: A primary function of presynaptic GABA-B receptors is to inhibit the release of other neurotransmitters, particularly glutamate.[1] This experiment directly measures whether the Test Compound reduces excitatory neurotransmitter release, a key functional outcome of its hypothesized mechanism.

Protocol:

  • Preparation: Use primary neuronal cultures or synaptosome preparations.

  • Pre-treatment: Incubate the cells with the Test Compound or vehicle control.

  • Stimulation: Depolarize the neurons to trigger neurotransmitter release. This is typically done by applying a high concentration of potassium chloride (KCl).

  • Sample Collection: Collect the cell culture supernatant immediately after stimulation.

  • Quantification: Measure the concentration of glutamate in the supernatant. Commercially available ELISA or fluorescence-based assay kits are suitable for this purpose.[20][21]

  • Validation:

    • Positive Control: Use Baclofen, which should also inhibit glutamate release.

    • Specificity: Demonstrate that the inhibitory effect of the Test Compound is blocked by a GABA-B antagonist.

Parameter Baseline (Stimulated) Expected Effect of Test Compound
Calcium Spike Frequency HighSignificantly Reduced
Network Burst Rate HighSignificantly Reduced
Glutamate Release HighSignificantly Reduced
Table 3: Predicted outcomes from network-level functional assays.

Conclusion

This structured, multi-phase approach provides a comprehensive and rigorous pathway for characterizing the neuronal effects of this compound. By systematically progressing from molecular target identification to single-cell electrophysiology and network-level functional assays, researchers can build a complete profile of the compound's mechanism of action. The inclusion of specific positive, negative, and antagonist controls at each stage ensures that the data generated is robust, reproducible, and scientifically sound. This framework will effectively determine if the compound acts as a GABA-B agonist or PAM and fully elucidate its impact on neuronal signaling, paving the way for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Arylpropionic Acids via Palladium-Catalyzed Hydrocarboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Arylpropionic acids are a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) market, with prominent members including Ibuprofen and Naproxen.[1][2] The palladium-catalyzed hydrocarboxylation of vinylarenes (styrenes) represents a highly efficient and atom-economical route to these vital compounds.[3] This reaction, however, is not without its challenges. It involves a complex catalytic cycle sensitive to multiple variables, including ligand choice, catalyst precursor, solvent, temperature, and carbon monoxide (CO) pressure. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to overcome common hurdles and optimize reaction conditions.

Section 1: The Catalytic Cycle - Understanding the 'Why'

Success in the lab begins with a firm grasp of the reaction mechanism. The widely accepted pathway for this transformation is the "hydride cycle".[4] Understanding the function and interplay of each step is critical for diagnosing and resolving experimental issues. The process begins with the formation of a palladium-hydride species, which is the active catalyst.[2]

The key steps are:

  • Oxidative Addition/Hydride Formation: A Pd(0) species reacts with an acid (like HCl or TsOH) to form a Pd(II)-hydride complex.

  • Olefin Insertion (Hydropalladation): The styrene substrate coordinates to the palladium-hydride and inserts into the Pd-H bond. This step is crucial as it determines the regioselectivity. Insertion can lead to either a branched (2-aryl) or a linear (3-aryl) palladium-alkyl intermediate.

  • CO Insertion (Carbonylation): Carbon monoxide inserts into the palladium-alkyl bond, forming a palladium-acyl complex.[4][5]

  • Hydrolysis/Alcoholysis: The palladium-acyl intermediate reacts with water (for hydrocarboxylation) or an alcohol (for hydroesterification) to release the carboxylic acid or ester product.[5] This step also regenerates the active catalyst, closing the cycle.

dot digraph "Palladium-Catalyzed Hydrocarboxylation" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig. 1: The Hydride Catalytic Cycle", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdH [label="H-Pd(II)-X L₂\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkeneComplex [label="π-Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyl_Branched [label="Branched Pd-Alkyl\n(Markovnikov)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyl_Linear [label="Linear Pd-Alkyl\n(anti-Markovnikov)", fillcolor="#FBBC05", fontcolor="#202124"]; Acyl_Branched [label="Branched Pd-Acyl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Arylpropionic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> PdH [label="+ HX"]; PdH -> AlkeneComplex [label="+ Styrene", dir=both]; AlkeneComplex -> Alkyl_Branched [label="Insertion\n(Major Path)"]; AlkeneComplex -> Alkyl_Linear [label="Insertion\n(Minor Path)", style=dashed]; Alkyl_Branched -> Acyl_Branched [label="+ CO"]; Acyl_Branched -> Product [label="+ H₂O"]; Product -> Pd0 [label="- HX", style=dotted, constraint=false]; Acyl_Branched -> PdH [label="Hydrolysis", style=dotted];

// Invisible edges for layout {rank=same; PdH; AlkeneComplex;} {rank=same; Alkyl_Branched; Alkyl_Linear;} } A simplified view of the catalytic cycle for 2-arylpropionic acid synthesis.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common problems encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows very little consumption of the starting styrene after several hours. What are the likely causes?

A: This is a common and frustrating issue that typically points to a problem with catalyst activation or stability.

  • Cause A: Inactive Catalyst Precursor: The initial Pd(0) or Pd(II) precursor may not be forming the active Pd-hydride species. This can be due to impurities in the reagents or solvent, or insufficient acid co-catalyst to facilitate the oxidative addition.

    • Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can oxidize the active catalyst. Increase the amount of the acid co-catalyst (e.g., HCl, TsOH) incrementally. Some protocols benefit from a pre-activation step where the palladium precursor, ligand, and acid are stirred for a short period before adding the substrate.

  • Cause B: Inhibiting Impurities: Functional groups on your substrate or impurities in the starting material can act as catalyst poisons. Common culprits include sulfur-containing compounds and strongly coordinating amines.

    • Solution: Purify the starting styrene derivative via distillation or column chromatography. If the substrate contains potentially coordinating groups, a higher catalyst loading or a more robust ligand may be required.

  • Cause C: Insufficient CO Pressure or Agitation: The concentration of CO in the solution is a key kinetic parameter. If the pressure is too low or the stirring is inadequate, the carbonylation step (CO insertion) can become rate-limiting, effectively stalling the catalytic cycle.[1]

    • Solution: Ensure your reactor is properly sealed and maintains the target pressure. Increase the stirring rate to maximize gas-liquid mass transfer. For some systems, an initial "induction period" is observed at lower CO pressures, which can be overcome by starting at a higher pressure.[1]

Problem 2: Poor Regioselectivity (High Yield of the Linear 3-Arylpropionic Acid Isomer)

Q: I am getting a significant amount of the undesired linear isomer instead of the branched 2-arylpropionic acid. How can I improve selectivity?

A: Regioselectivity is primarily controlled by the electronics and sterics of the ligand and substrate during the hydropalladation step. The desired branched product arises from Markovnikov addition, while the linear product comes from anti-Markovnikov addition.

  • Cause A: Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. Bulky, electron-donating ligands generally favor the formation of the branched isomer.[6] Simple, less bulky ligands like triphenylphosphine (PPh₃) can sometimes allow for the formation of the thermodynamically more stable linear alkyl intermediate, especially at higher temperatures.[2]

    • Solution: Switch to a bulkier phosphine ligand. Bidentate (diphos) ligands such as 1,4-bis(diphenylphosphino)butane (dppb) or specialized monodentate ligands have been shown to dramatically improve selectivity for the branched product.[7][8]

  • Cause B: High Reaction Temperature: Elevated temperatures can facilitate β-hydride elimination from the initially formed branched palladium-alkyl intermediate.[2] This process is reversible and can allow for re-insertion to form the more stable linear intermediate, leading to the undesired product.

    • Solution: Decrease the reaction temperature. Perform a temperature screen (e.g., from 120°C down to 80°C in 10°C increments) to find the optimal balance between reaction rate and selectivity.

Problem 3: Formation of Side Products

Q: My crude product analysis shows significant impurities besides the regioisomers. What are these and how can I prevent them?

A: Several side reactions can compete with the desired hydrocarboxylation.

  • Side Reaction A: Alkene Hydrogenation: The palladium-hydride active species can act as a hydrogenation catalyst, reducing the styrene to the corresponding ethylbenzene derivative. This is more prevalent if the CO concentration is low, as the hydrogenation pathway does not require CO.

    • Solution: Increase the CO pressure. This ensures that the palladium-alkyl intermediate is rapidly trapped by CO insertion, outcompeting the hydrogenation pathway.

  • Side Reaction B: Alkene Dimerization/Oligomerization: At higher temperatures and substrate concentrations, Heck-type side reactions can lead to dimers and oligomers of the styrene starting material.

    • Solution: Lower the reaction temperature and consider running the reaction at a slightly lower concentration.

  • Side Reaction C: Decarbonylation: In some cases, the palladium-acyl intermediate can undergo decarbonylation, regenerating the palladium-alkyl species. This is generally less of a problem under sufficient CO pressure.

Section 3: Frequently Asked Questions (FAQs)

Q1: How critical is the choice of solvent? A1: Very critical. The solvent must be stable under the reaction conditions and capable of dissolving all components. Aprotic polar solvents like dioxane, THF, or acetone are commonly used. The presence of a co-solvent like water is necessary for the final hydrolysis step to yield the carboxylic acid.

Q2: My catalyst appears to be crashing out of solution as a black solid. What is happening? A2: You are likely observing the formation of palladium black. This indicates catalyst decomposition from the active Pd(II) or Pd(0) state into inactive palladium metal. It is often caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio. Ensure your ligands are stable at the reaction temperature and consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the catalytic species.

Q3: Can I use formic acid as a CO source? A3: Yes, using formic acid as an in situ source of CO is a well-established and convenient alternative to using high-pressure CO gas, making the reaction setup simpler and milder.[8][9] This method typically requires a dehydrating agent or specific conditions to promote the decomposition of formic acid to CO.

Q4: What are the best practices for setting up a high-pressure reactor for this reaction? A4:

  • Safety First: Always operate the reactor behind a safety shield in a well-ventilated fume hood.

  • Inert Atmosphere: Assemble the reactor and add the solid reagents (catalyst, ligand) under an inert atmosphere (N₂ or Argon).

  • Degassing: Add the degassed solvent and liquid reagents via cannula or syringe.

  • Seal and Purge: Seal the reactor, then purge the headspace multiple times with low-pressure CO before pressurizing to the final target pressure.

  • Leak Check: Before heating, ensure the reactor holds pressure without any leaks.

Section 4: Data & Workflow Visualization

Troubleshooting Workflow

// Nodes Start [label="Reaction Issue Identified", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="What is the main problem?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Low Conversion Branch LowConv [label="Low Conversion", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCatalyst [label="Check Catalyst Activity:\n- Use fresh precursor\n- Degas solvents\n- Increase acid co-catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckPurity [label="Check Substrate Purity:\n- Purify styrene\n- Check for poisons (S, N)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckConditions [label="Check Reaction Conditions:\n- Increase CO pressure\n- Increase stirring rate", fillcolor="#FFFFFF", fontcolor="#202124"];

// Poor Selectivity Branch PoorSelect [label="Poor Regioselectivity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeLigand [label="Change Ligand:\n- Use bulkier phosphine\n- Try bidentate ligands (dppb)", fillcolor="#FFFFFF", fontcolor="#202124"]; LowerTemp [label="Lower Temperature:\n- Screen temps (e.g., 110°C -> 90°C)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Side Products Branch SideProd [label="Side Products", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenation [label="Hydrogenation Product?\n-> Increase CO Pressure", fillcolor="#FFFFFF", fontcolor="#202124"]; Dimerization [label="Dimerization Product?\n-> Lower Temperature\n-> Lower Concentration", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Problem; Problem -> LowConv [label="Low Yield"]; Problem -> PoorSelect [label="Wrong Isomer"]; Problem -> SideProd [label="Impure Product"];

LowConv -> CheckCatalyst; LowConv -> CheckPurity; LowConv -> CheckConditions;

PoorSelect -> ChangeLigand; PoorSelect -> LowerTemp;

SideProd -> Hydrogenation; SideProd -> Dimerization; } Fig. 2: A decision tree for troubleshooting common synthesis issues.

Table 1: Effect of Reaction Parameters on Outcome
ParameterTypical RangeEffect on ConversionEffect on Selectivity (Branched)Key Considerations
Temperature 80 - 120 °CIncreases with temperatureDecreases at very high temperaturesHigh temps can cause catalyst decomposition and side reactions.[2]
CO Pressure 20 - 100 barIncreases with pressureGenerally improvesSuppresses hydrogenation and ensures CO insertion is not rate-limiting.[1]
Catalyst Loading 0.1 - 2 mol%Increases with loadingGenerally unaffectedBalance between cost and reaction time.
Ligand PPh₃, dppb, etc.Ligand-dependentCRITICAL. Bulky ligands favor branched.Ligand choice is the primary tool for controlling regioselectivity.[7][8]
Solvent Dioxane, THFCan affect solubility/rateMinor effectsMust be inert and capable of dissolving all components.
Acid Co-Catalyst HCl, TsOHEssential for activationCan have minor effectsRequired for the formation of the active Pd-H species.[4]

Section 5: Model Experimental Protocol

Synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

This protocol is a representative example and may require optimization for specific laboratory setups.[3][7]

Reagents:

  • 4-isobutylstyrene (1.0 eq)

  • PdCl₂(PPh₃)₂ (0.5 mol%)

  • Triphenylphosphine (PPh₃) (1.5 mol%)

  • p-Toluenesulfonic acid (TsOH) (10 mol%)

  • Solvent: Dioxane/H₂O (10:1 v/v)

Procedure:

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.5 mol%), PPh₃ (1.5 mol%), and TsOH (10 mol%) under a nitrogen atmosphere.

  • Addition of Reagents: Add the degassed Dioxane/H₂O solvent mixture (to achieve a 0.5 M substrate concentration), followed by 4-isobutylstyrene (1.0 eq) via syringe.

  • Pressurization: Seal the autoclave. Purge the system three times with 10 bar of CO, then pressurize to 50 bar of CO.

  • Reaction: Place the reactor in a pre-heated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the pressure to ensure there are no leaks.

  • Work-up: After cooling to room temperature, carefully vent the excess CO in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the dioxane under reduced pressure.

  • Extraction: Add water to the residue and adjust the pH to >10 with 2M NaOH. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted styrene and non-acidic byproducts.

  • Isolation: Acidify the aqueous layer to pH <2 with concentrated HCl. The product will precipitate or can be extracted with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from hexane to yield ibuprofen as a white solid.

References

Stability testing and proper storage conditions for 2-Aminomethyl-3-(4-bromophenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-Aminomethyl-3-(4-bromophenyl)propionic acid.

A Guide to Stability Testing and Proper Storage

Welcome to the technical support guide for this compound. As a GABA analogue and a derivative of phenylalanine, this compound holds significant interest in drug development and neuroscience research.[1][2][3] Its stability is paramount for generating reliable and reproducible experimental data.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols to ensure the integrity of your compound from storage to experimentation.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for the solid compound?

For long-term storage, the solid compound should be kept in a tightly sealed container at 4°C or below, protected from light and moisture.[4] Some suppliers recommend storage under an inert gas like Argon, especially if the compound is sensitive to air.[5]

Q2: How should I store stock solutions?

Once dissolved in a suitable solvent, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6] For optimal stability, store these aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Q3: Is this compound sensitive to light or air?

Yes, based on safety data for structurally similar compounds, sensitivity to light and air should be assumed.[5] Conditions to avoid include extremes of temperature and direct sunlight.[4] Incompatible materials include strong oxidizing agents.[4][7] Therefore, it is critical to store the compound in amber vials or light-blocking containers and consider handling it under an inert atmosphere for maximum stability.

Q4: What are the visible signs of degradation?

Visible signs of degradation in the solid material can include a change in color (e.g., from off-white to yellow or brown) or texture (e.g., clumping, which may indicate moisture absorption). In solution, degradation may be indicated by discoloration or the formation of precipitates. However, significant degradation can occur without any visible change, making analytical testing essential.

Q5: What solvents are recommended for creating stock solutions?

The choice of solvent depends on the experimental application. For analytical purposes, HPLC-grade solvents like methanol or acetonitrile are common. For biological assays, a biocompatible solvent such as DMSO or a buffered aqueous solution is typically used. Always ensure the solvent is dry and of high purity, as impurities can accelerate degradation.

In-Depth Stability Testing Guide

A thorough understanding of a compound's stability profile is a regulatory requirement and a scientific necessity for drug development.[8] This section outlines the principles and a practical workflow for assessing the stability of this compound, grounded in the International Council for Harmonisation (ICH) guidelines.[9][10]

The Rationale Behind Stability Testing

Stability testing is designed to determine how a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[11] These studies are crucial for:

  • Determining a re-test period or shelf life. [11]

  • Recommending proper storage conditions. [11]

  • Identifying potential degradation products that could impact efficacy or safety.

  • Developing a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the drug substance's properties and accurately measure the active ingredient without interference from degradants.[8]

Experimental Workflow for a Stability Study

The following diagram illustrates a comprehensive workflow for conducting a stability study, from initial characterization to final data analysis.

Stability_Workflow cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Receive & Characterize Compound (t=0) B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Define Stability Study Protocol (ICH Guidelines) B->C D Initiate Forced Degradation Study C->D E Initiate Long-Term & Accelerated Stability Study C->E G Identify & Characterize Degradation Products D->G Provides degradants for method validation F Analyze Samples at Specified Time Points E->F H Evaluate Data & Determine Degradation Pathways F->H G->H I Establish Re-test Period & Storage Conditions H->I

Caption: Workflow for a comprehensive stability study.

Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and validating the stability-indicating power of your analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Step-by-Step Methodology:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. Include a control sample kept at 4°C in the dark.

  • Neutralization/Quenching: After the exposure period, neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, the control, and a placebo (if in formulation) using a validated stability-indicating HPLC method.[12]

Table 1: Recommended Forced Degradation Stress Conditions

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 1 M HCl60°C24 hoursTo test for susceptibility to degradation in acidic environments.[12]
Base Hydrolysis 1 M NaOH60°C8 hoursTo test for lability in alkaline conditions. Propionic acid derivatives can be unstable in basic solutions.[13]
Oxidative 3% H₂O₂Room Temp24 hoursTo assess susceptibility to oxidation, a common degradation pathway.[14][15]
Thermal 80°C (Solid & Solution)48 hoursTo evaluate the effect of high temperature on the compound's integrity.
Photolytic Direct Sunlight or ICH-compliant photostability chamber (UV/Vis light)Room TempPer ICH Q1BTo determine if the compound is light-sensitive, which is common for aromatic compounds.[16]
Designing a Long-Term Stability Study (ICH Q1A)

Formal stability studies are performed under controlled storage conditions defined by ICH guidelines to establish a re-test period.[10][16] At least three primary batches should be evaluated.[16]

Table 2: ICH Guideline Storage Conditions for Long-Term Stability Studies

Study TypeStorage Condition (Temperature / Relative Humidity)Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Data from these studies are collected at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyzed to track any changes in purity, potency, and physical characteristics.[11][17]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I am not observing any degradation in my forced degradation study. What should I do?

A: If you don't see degradation, your stress conditions may be too mild.[12]

  • Action: Systematically increase the stringency of your conditions. You can increase the concentration of the acid, base, or oxidizing agent; raise the temperature; or extend the exposure time.[12] Ensure you are not using conditions so harsh that they cause unrealistic, non-specific decomposition.

Q: My compound degrades rapidly even when stored at 4°C in the dark. What's wrong?

A: This suggests high intrinsic instability or contamination.

  • Action 1 (Verify Purity): First, confirm the initial purity of your compound. Impurities can sometimes catalyze degradation.

  • Action 2 (Check Environment): Ensure the container is truly airtight and light-proof. Consider purging the vial with an inert gas (Argon or Nitrogen) before sealing to remove oxygen and moisture.[5]

  • Action 3 (Lower Temperature): For highly sensitive compounds, storage at -20°C or -80°C may be necessary even for the solid form.

Q: I see new peaks in my HPLC chromatogram over time. How do I know if they are related to my compound?

A: This is a critical question addressed by a properly validated stability-indicating method.

  • Action 1 (Placebo Analysis): If your compound is in a formulation, run a placebo sample (all components except the API) under the same stress conditions. This helps differentiate degradants from excipient-related peaks.[12]

  • Action 2 (Mass Balance): A good stability-indicating method should account for all the material. The decrease in the main compound peak area should correspond to the increase in the areas of the degradation product peaks.

  • Action 3 (Peak Tracking): Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks to your main compound. Similar spectra can suggest a related structure. For definitive identification, techniques like LC-MS are required to elucidate the structure of the degradants.[13]

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing stability issues.

Troubleshooting_Flowchart Start Stability Issue Observed (e.g., Purity Loss, New Peaks) CheckStorage Are storage conditions correct? (Temp, Light, Air) Start->CheckStorage CorrectStorage Correct storage conditions. Consider inert gas & lower temp. CheckStorage->CorrectStorage No CheckPurity Was initial purity (t=0) confirmed? CheckStorage->CheckPurity Yes CorrectStorage->Start Re-test Recharacterize Re-characterize starting material. Source new batch if necessary. CheckPurity->Recharacterize No ForcedDeg Is this from a forced degradation study? CheckPurity->ForcedDeg Yes Recharacterize->Start Re-test IncreaseStress Increase stressor concentration, temperature, or duration. ForcedDeg->IncreaseStress No degradation seen CheckMethod Is the analytical method validated as stability-indicating? ForcedDeg->CheckMethod Degradation seen ValidateMethod Validate method. Run placebo controls & check mass balance. CheckMethod->ValidateMethod No IdentifyDeg Proceed to identify degradation products (e.g., LC-MS). CheckMethod->IdentifyDeg Yes ValidateMethod->Start Re-analyze

Caption: A decision tree for troubleshooting stability problems.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these highly polar and often zwitterionic molecules. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in the principles of chromatography and the physicochemical properties of amino acid derivatives.

The Unique Challenge of Polar Amino Acid Derivatives

Polar amino acid derivatives are fundamental in numerous biological processes and are key components in drug design. Their inherent polarity, stemming from charged carboxyl and amino groups, makes them highly water-soluble. This characteristic, while crucial for their biological function, presents a significant hurdle for purification using traditional reversed-phase chromatography (RPC), which relies on hydrophobic interactions.[1][2] In RPC, these polar compounds often exhibit poor retention, eluting in or near the solvent front, leading to inadequate separation from other polar impurities and salts.[1][2]

Furthermore, many amino acid derivatives are zwitterionic, meaning they carry both a positive and a negative charge, with a net charge that is highly dependent on the pH of the surrounding environment. This amphoteric nature can lead to complex interactions with stationary phases, resulting in poor peak shape, low recovery, and inconsistent results. This guide will equip you with the knowledge and strategies to navigate these challenges effectively.

Navigating Purification: A Decision Workflow

Choosing the right purification strategy is the first and most critical step. The following workflow provides a logical approach to selecting the most suitable chromatographic technique for your specific polar amino acid derivative.

Purification_Workflow start Start: Crude Sample (Polar Amino Acid Derivative) check_retention Initial Test: Reversed-Phase C18 Is retention adequate (k' > 2)? start->check_retention rpc_success Success! Optimize RPC Method check_retention->rpc_success Yes rpc_fail No: Poor Retention check_retention->rpc_fail No final_purification Final Purified Product rpc_success->final_purification select_alt Select Alternative Strategy rpc_fail->select_alt hilich Hydrophilic Interaction Chromatography (HILIC) select_alt->hilich For very polar, neutral, or zwitterionic compounds ion_exchange Ion-Exchange Chromatography (IEX) select_alt->ion_exchange For compounds with a stable net charge ion_pairing Reversed-Phase with Ion-Pairing Agents select_alt->ion_pairing To enhance retention in RPC troubleshoot_hilic Troubleshoot HILIC hilich->troubleshoot_hilic troubleshoot_iex Troubleshoot IEX ion_exchange->troubleshoot_iex troubleshoot_ip Troubleshoot Ion-Pairing ion_pairing->troubleshoot_ip troubleshoot_hilic->final_purification troubleshoot_iex->final_purification troubleshoot_ip->final_purification

Caption: A decision tree for selecting the optimal purification method.

Troubleshooting Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds that are poorly retained in RPC.[3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[6] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[6]

Common HILIC Issues and Solutions
Problem Probable Cause(s) Solution(s) Scientific Rationale
Poor Peak Shape (Tailing or Fronting) 1. Incorrect mobile phase buffer concentration or pH. [6][7] 2. Secondary interactions with residual silanols on the stationary phase. 1. Optimize buffer concentration (typically 5-20 mM). [6][7] Use volatile buffers like ammonium formate or acetate for MS compatibility.[6][7] Adjust pH to ensure the analyte is in a single ionic form.[5] 2. Increase buffer concentration to mask silanol activity. 1. The buffer ions compete with the analyte for interaction sites on the stationary phase, improving peak symmetry. Proper pH control ensures a consistent charge state of the analyte.[5] 2. Higher salt concentrations can minimize undesirable ionic interactions between charged analytes and the silica surface.
Inconsistent Retention Times 1. Column equilibration is insufficient. 2. Fluctuations in mobile phase composition. 3. Sample solvent is too strong (high water content). 1. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. 2. Ensure precise mobile phase preparation and use a well-maintained HPLC system. 3. Dissolve the sample in a solvent that matches the initial mobile phase composition (high organic). 1. The aqueous layer on the HILIC stationary phase takes a significant amount of time to form and stabilize. Inadequate equilibration leads to a drifting baseline and shifting retention times. 2. HILIC retention is highly sensitive to the water content in the mobile phase. Small variations can cause significant changes in retention. 3. Injecting a sample in a high-water-content solvent disrupts the stationary phase's aqueous layer, leading to peak distortion and poor reproducibility.
No or Poor Retention 1. Analyte is not polar enough for HILIC. 2. Mobile phase has too much water. 3. Inappropriate stationary phase. 1. Consider an alternative technique like reversed-phase with ion-pairing. 2. Increase the organic solvent (acetonitrile) percentage in the mobile phase. [2] 3. Try different HILIC phases (e.g., bare silica, amide, diol, or zwitterionic) to find one with suitable selectivity. [8]1. HILIC is specifically for highly polar compounds. Moderately polar compounds may not be retained sufficiently. 2. The driving force for retention in HILIC is the partitioning of the analyte into the aqueous layer. A higher water content in the mobile phase weakens this partitioning. 3. Different HILIC stationary phases offer varying degrees of polarity and secondary interaction mechanisms (e.g., hydrogen bonding, dipole-dipole), which can be exploited to achieve retention.[3][8]
Experimental Protocol: Basic HILIC Method Development
  • Column Selection: Start with a bare silica or amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 0-20% B over 15 minutes.

    • Hold at high %B for a few minutes to elute strongly retained compounds.

    • Return to initial conditions and allow for a lengthy re-equilibration (at least 10 column volumes).

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to improve separation and peak shape.[8]

Troubleshooting Guide 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[9] It is particularly useful for amino acid derivatives that carry a consistent positive or negative charge at a given pH. The stationary phase has charged functional groups that are opposite to the charge of the analyte. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[10]

Common IEX Issues and Solutions
Problem Probable Cause(s) Solution(s) Scientific Rationale
Protein/Analyte Does Not Bind 1. Incorrect buffer pH. [11][12] 2. Ionic strength of the sample or start buffer is too high. [11] 3. Column is not properly equilibrated. [11]1. For cation exchange, the buffer pH must be at least 0.5-1 pH unit below the analyte's pI. For anion exchange, the pH must be 0.5-1 pH unit above the pI. [9][12] 2. Desalt or dilute the sample in the start buffer. [10] Ensure the start buffer has a low ionic strength. 3. Equilibrate with at least 5-10 column volumes of start buffer until pH and conductivity are stable. [9]1. The pH determines the net charge of the analyte. If the pH is not correctly chosen relative to the isoelectric point (pI), the analyte will not have the appropriate charge to bind to the column.[9][13] 2. High salt concentrations in the sample will shield the charges on the analyte and the stationary phase, preventing binding. 3. The column must be fully equilibrated to the starting pH and ionic strength to ensure reproducible binding.
Poor Resolution or Co-elution 1. Gradient is too steep. 2. Flow rate is too high. [13] 3. Column is overloaded. [11]1. Decrease the gradient slope (e.g., from a 0-1 M salt gradient over 10 column volumes to over 20-30 column volumes). 2. Reduce the flow rate to allow more time for interactions. 3. Reduce the amount of sample loaded onto the column. 1. A shallower gradient provides a more selective elution, allowing for better separation of molecules with small differences in charge. 2. A lower flow rate improves the mass transfer between the mobile and stationary phases, leading to sharper peaks and better resolution.[13] 3. Overloading the column saturates the binding sites, leading to band broadening and poor separation.
Analyte Elutes Late or Not at All 1. Analyte is binding too strongly. [10][11] 2. Hydrophobic or other secondary interactions with the matrix. [11]1. Increase the final salt concentration in the elution buffer or use a stronger salt. [11] For anion exchangers, decrease the elution buffer pH; for cation exchangers, increase the pH.[10] 2. Add a small amount of a non-ionic detergent or organic solvent (e.g., 5% isopropanol) to the elution buffer. [11]1. Very strong electrostatic interactions require a higher concentration of competing ions (salt) or a change in pH to neutralize the analyte's charge for elution.[10] 2. Some IEX matrices can have hydrophobic character. Adding organic modifiers can disrupt these secondary interactions and facilitate elution.

Diagram: The Principle of Ion-Exchange Chromatography

IEX_Principle Principle of Cation Exchange Chromatography cluster_binding Binding Phase (Low Salt) cluster_elution Elution Phase (High Salt) matrix_bind Stationary Phase (+) analyte_bind Analyte (-) analyte_bind->matrix_bind Electrostatic Attraction matrix_elute Stationary Phase (+) analyte_elute Analyte (-) matrix_elute->analyte_elute Interaction Disrupted salt_ion Salt Ion (-) salt_ion->matrix_elute Competes for Binding Sites

Caption: Binding and elution in ion-exchange chromatography.

Troubleshooting Guide 3: Reversed-Phase Chromatography with Ion-Pairing Agents

For polar, ionizable amino acid derivatives that lack sufficient retention in standard RPC, ion-pairing chromatography (IPC) is a valuable alternative.[14][15] This technique adds an ion-pairing reagent to the mobile phase.[15] This reagent has a charged head group that interacts with the oppositely charged analyte and a hydrophobic tail that interacts with the C18 stationary phase, thereby increasing the analyte's retention.[16][17]

Common IPC Issues and Solutions
Problem Probable Cause(s) Solution(s) Scientific Rationale
Irreproducible Retention Times 1. Long column equilibration times. 2. Ion-pairing reagent concentration is too low or inconsistent. 3. Mobile phase pH is not controlled. 1. Dedicate a column for ion-pairing methods. Equilibrate with many column volumes (can be >50) of the mobile phase containing the ion-pairing reagent. 2. Use a sufficient concentration of the reagent (typically 5-20 mM) and prepare the mobile phase carefully. 3. Buffer the mobile phase to a pH where both the analyte and the ion-pairing reagent are consistently ionized. 1. The ion-pairing reagent needs to adsorb onto the stationary phase to create a stable surface for interaction. This process is slow, and insufficient equilibration is a major source of irreproducibility. 2. The formation of the ion pair is an equilibrium-driven process. A stable concentration of the reagent is necessary for consistent retention. 3. The charge states of both the analyte and the reagent are pH-dependent. Uncontrolled pH leads to variable ionization and, consequently, variable retention.
Poor Peak Shape (Tailing) 1. "Ghost peaks" or interference from previous runs. 2. Slow kinetics of ion-pair formation/dissociation. 3. Impure ion-pairing reagent. 1. Thoroughly wash the column with a strong solvent (e.g., high organic content without the ion-pairing reagent) between runs. 2. Increase the column temperature (e.g., to 30-40°C) to improve kinetics. 3. Use high-purity, HPLC-grade ion-pairing reagents. [17]1. Ion-pairing reagents are notoriously difficult to wash out of a column and can interfere with subsequent analyses. 2. Higher temperatures can speed up the equilibrium of ion-pair formation and dissociation, leading to more efficient chromatography and sharper peaks. 3. Impurities in the reagent can have their own chromatographic behavior, leading to baseline noise, drift, and interfering peaks.
Incompatibility with Mass Spectrometry (MS) 1. Use of non-volatile ion-pairing reagents (e.g., alkyl sulfonates). [18]1. Use volatile ion-pairing agents like trifluoroacetic acid (TFA), formic acid, or perfluorinated carboxylic acids for anionic pairing, and volatile amines (e.g., triethylamine, tributylamine) for cationic pairing. [1][18]1. Non-volatile reagents will precipitate in the MS source, causing signal suppression and contamination. Volatile reagents are removed under the high vacuum and temperature conditions of the electrospray interface.
Table: Common Ion-Pairing Reagents for Amino Acid Derivatives
Analyte Charge Ion-Pairing Reagent Type Examples Typical Concentration MS Compatibility
Positive (e.g., protonated amine) AnionicTrifluoroacetic Acid (TFA), Sodium Pentanesulfonate[18]0.05 - 0.1% (TFA), 5-10 mM (Sulfonates)TFA: Yes, Sulfonates: No
Negative (e.g., deprotonated carboxyl) CationicTriethylamine (TEA), Tetrabutylammonium (TBA)0.1% (TEA), 5-10 mM (TBA)TEA: Yes, TBA: No

Frequently Asked Questions (FAQs)

Q1: My zwitterionic amino acid derivative shows poor peak shape on every column I try. What's happening? A1: Zwitterions are challenging because they can exist in multiple charge states simultaneously, depending on the mobile phase pH. This can lead to interactions with different sites on the stationary phase, causing band broadening. The key is to control the pH of the mobile phase to push the equilibrium to one dominant charge state. For example, using a low pH mobile phase (e.g., pH 2.5-3) will protonate the carboxyl group, leaving a net positive charge on the amine group.[16] This single positive charge can then be addressed with cation-exchange chromatography or by using an anionic ion-pairing reagent in RPC.

Q2: I need to remove salts from my purified zwitterionic compound. How can I do this without losing my product? A2: Desalting zwitterions can be tricky as they can be soluble in the aqueous phase.[19] One effective method is size-exclusion chromatography (SEC) if there is a significant size difference between your compound and the salt. Alternatively, you can adjust the pH of the solution to the isoelectric point (pI) of your compound. At the pI, the net charge of the zwitterion is zero, and its aqueous solubility is often at a minimum, which may cause it to precipitate out of the solution, allowing for separation from the dissolved salts.[19]

Q3: Can I use normal-phase chromatography (NPC) for purifying polar amino acid derivatives? A3: While NPC uses a polar stationary phase and a non-polar mobile phase, it has largely been superseded by HILIC for this application.[5] HILIC uses mobile phases that are similar to reversed-phase (acetonitrile/water), which are more compatible with MS detection and generally provide better reproducibility for these types of analytes. NPC often requires dedicated HPLC systems and struggles with the limited solubility of polar amino acids in non-polar organic solvents.

Q4: My compound seems to be degrading on the silica-based column. What are my options? A4: Some amino acid derivatives can be sensitive to the acidic nature of residual silanol groups on silica-based stationary phases.[20] If you suspect on-column degradation, first confirm it by spotting your compound on a silica TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a more inert stationary phase, such as a polymer-based column or a modern, highly end-capped silica column. Alternatively, for silica-based flash chromatography, you can deactivate the silica by pre-flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine.[8]

Q5: What is the best way to analyze underivatized amino acids without using ion-pairing reagents? A5: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is an excellent method for the analysis of underivatized amino acids.[4][6][7] This approach avoids the complexities of derivatization, which can be time-consuming and introduce errors.[6][7] HILIC provides the necessary retention for these polar molecules, while MS offers the sensitivity and specificity required for accurate quantification, even in complex biological matrices.[3][7]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the structural validation of a novel synthesized compound, 2-Aminomethyl-3-(4-bromophenyl)propionic acid. In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and irreproducible results.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a self-validating, logical framework for structural elucidation. We will explore not just the "how" but the "why" of our analytical choices, demonstrating how a multi-technique approach provides a synergistic and irrefutable confirmation of our target molecule's identity.

The compound , this compound, is a substituted β-amino acid. Its structure presents several key features for validation: a chiral center, an aromatic ring with a specific substitution pattern, a bromine atom, a primary amine, and a carboxylic acid. Our analytical strategy is designed to systematically confirm each of these features.

Overall Analytical Workflow

A robust validation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our workflow is designed to first establish the molecular framework and connectivity, then confirm the molecular weight and elemental composition, and finally, verify the presence of key functional groups.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Core cluster_confirmation Final Confirmation Synthesized_Product Synthesized Product: This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Sample Aliquots MS Mass Spectrometry (HRMS) Synthesized_Product->MS Sample Aliquots FTIR FTIR Spectroscopy Synthesized_Product->FTIR Sample Aliquots EA Elemental Analysis (CHN) Synthesized_Product->EA Sample Aliquots Final_Structure Validated Structure NMR->Final_Structure C-H Framework Connectivity MS->Final_Structure Molecular Weight Isotopic Pattern (Br) FTIR->Final_Structure Functional Groups (-NH₂, -COOH) EA->Final_Structure Empirical Formula % Composition

Caption: Overall workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. We will perform both ¹H and ¹³C NMR.

Expertise & Causality: We choose a deuterated solvent, typically DMSO-d₆ or D₂O, for two primary reasons. First, it solubilizes our polar amino acid. Second, and more critically, deuterated solvents lack ¹H signals that would otherwise overwhelm the signals from our analyte. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution during the experiment[1].

Experimental Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-20 mg of the dried, purified compound into a clean vial[2]. A higher quantity is beneficial for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope[3].

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆)[2][4]. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts like broad lines, the solution must be free of any solid particles. Filter the sample through a Pasteur pipette with a small plug of glass wool or cotton directly into a clean, high-quality NMR tube[1][3].

  • Depth Adjustment: Ensure the sample depth in the NMR tube is between 4-5 cm to match the spectrometer's detection region, which is crucial for proper shimming (optimizing magnetic field homogeneity)[2].

  • Labeling and Insertion: Cap the tube, label it clearly, wipe the exterior, and insert it into the spectrometer[3].

Expected ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are based on standard values for similar functional groups and substitution patterns. The molecular formula is C₉H₁₀BrNO₂.

¹H NMR (Proton) ¹³C NMR (Carbon)
Predicted δ (ppm), Multiplicity, Integration Predicted δ (ppm)
~7.5 (d, 2H, J≈8 Hz) - Aromatic protons ortho to Bromine~175 - Carboxylic acid carbon (COOH)
~7.2 (d, 2H, J≈8 Hz) - Aromatic protons meta to Bromine~138 - Aromatic C-CH₂
~4.0 (m, 1H) - Chiral proton (CH)~132 - Aromatic C-H (meta to Br)
~3.1 (m, 2H) - Methylene protons (CH₂) adjacent to the aromatic ring~131 - Aromatic C-H (ortho to Br)
~2.9 (m, 2H) - Methylene protons (CH₂) of the aminomethyl group~121 - Aromatic C-Br
Broad signal - Exchangeable protons from -NH₂ and -COOH (integration can be unreliable)~55 - Chiral carbon (CH)
~45 - Aminomethyl carbon (CH₂-NH₂)
~38 - Methylene carbon (CH₂) adjacent to the aromatic ring

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight and Elemental Fingerprint

HRMS provides two critical pieces of information: the exact molecular weight, allowing for the determination of the molecular formula, and fragmentation patterns that offer clues about the molecule's structure.

Expertise & Causality: The most telling feature for our compound is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[5][6]. This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by another peak of almost equal intensity at two mass units higher (M+2)⁺. Observing this doublet is a definitive indicator of a single bromine atom in the molecule[7][8]. We use a high-resolution technique (like TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) to several decimal places, which allows us to distinguish our target formula from other possibilities with the same nominal mass[9][10].

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Utilize electrospray ionization (ESI), a soft ionization technique ideal for polar molecules like amino acids, which minimizes fragmentation and preserves the molecular ion[9].

  • Analysis: The sample is introduced into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy[9].

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data

Molecular Formula: C₉H₁₀BrNO₂ Exact Mass: 242.9895 g/mol

Ion Expected m/z (for ⁷⁹Br) Expected m/z (for ⁸¹Br) Relative Intensity Notes
[M+H]⁺243.9973245.9953~1 : 1The characteristic M+2 peak confirming one bromine atom.
[M+Na]⁺265.9792267.9772~1 : 1A common sodium adduct.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.

Expertise & Causality: For a solid sample, we can use either the KBr pellet method or Attenuated Total Reflectance (ATR)[11]. ATR is often preferred for its simplicity and minimal sample preparation[12][13]. The key absorptions we are looking for are the very broad O-H stretch of the carboxylic acid (which often overlaps with C-H stretches), the N-H stretch of the primary amine, and the strong C=O stretch of the carbonyl group[14][15].

Experimental Protocol: FTIR-ATR Analysis
  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or ZnSe) is impeccably clean by wiping it with a suitable solvent (like isopropanol) and allowing it to dry.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal[11].

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

  • Acquire Spectrum: Collect the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Expected FTIR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
3300 - 2500O-H StretchCarboxylic AcidVery broad, strong[14]
3400 - 3250N-H StretchPrimary Amine (-NH₂)Medium, can be two peaks
3100 - 3000C-H StretchAromaticMedium, sharp
2960 - 2850C-H StretchAliphaticMedium, sharp
1760 - 1690C=O StretchCarboxylic AcidStrong, sharp[14]
~1600 & ~1475C=C StretchAromatic RingMedium to weak
1320 - 1210C-O StretchCarboxylic AcidMedium[14]
~820C-H Bendp-disubstituted aromaticStrong

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis, typically through combustion, provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

Expertise & Causality: This technique serves as a fundamental check of purity and composition. The synthesized compound is combusted in a furnace in a pure oxygen environment[16]. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector[17][18]. The results are compared against the theoretical percentages calculated from the proposed molecular formula. A close match (typically within ±0.4%) is strong evidence for the proposed formula and indicates high sample purity[19].

Experimental Protocol: CHN Combustion Analysis
  • Sample Weighing: A small, precisely weighed amount of the sample (1-3 mg) is placed in a tin or silver capsule[17].

  • Combustion: The capsule is introduced into a high-temperature (ca. 1000°C) combustion furnace with a flow of oxygen[18].

  • Reduction & Separation: The combustion gases pass over heated copper to reduce nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column[20].

  • Detection: A thermal conductivity detector (TCD) measures the amount of each gas.

  • Calculation: The instrument's software calculates the percentage by mass of C, H, and N in the original sample.

Elemental Analysis Data Comparison

Molecular Formula: C₉H₁₀BrNO₂ Molecular Weight: 244.09 g/mol

Element Theoretical Mass % Experimental Mass % (Acceptable Range)
Carbon (C)44.29%44.29 ± 0.4%
Hydrogen (H)4.13%4.13 ± 0.4%
Nitrogen (N)5.74%5.74 ± 0.4%
Bromine (Br)32.73%(Not directly measured by CHN)
Oxygen (O)13.11%(Calculated by difference)

Data Integration and Final Confirmation

No single technique is sufficient for complete structural validation. The power of this approach lies in the convergence of evidence from all four analyses.

Data_Integration Structure Proposed Structure C₉H₁₀BrNO₂ NMR_Data NMR Data - Correct proton count & splitting - Correct carbon count - Confirms C-H framework Structure->NMR_Data Predictions MS_Data HRMS Data - Exact mass matches C₉H₁₀BrNO₂ - M+2 peak confirms 1 Br atom Structure->MS_Data Predictions FTIR_Data FTIR Data - Confirms -NH₂, -COOH, and aromatic C=C groups Structure->FTIR_Data Predictions EA_Data Elemental Analysis - C, H, N percentages match - Confirms empirical formula Structure->EA_Data Predictions Validated_Structure Unambiguously Validated Structure NMR_Data->Validated_Structure MS_Data->Validated_Structure FTIR_Data->Validated_Structure EA_Data->Validated_Structure

Caption: Logical integration of analytical data.

The ¹H and ¹³C NMR data confirm the carbon-hydrogen skeleton, the number of distinct protons and carbons, and their connectivity. HRMS confirms the exact molecular weight and the presence of a single bromine atom. FTIR validates the presence of the key amine and carboxylic acid functional groups. Finally, elemental analysis provides quantitative confirmation of the elemental ratios. When the experimental data from all four techniques align perfectly with the predictions for this compound, the structure is considered unambiguously validated.

Conclusion

The structural validation of a synthesized compound is a systematic process of evidence gathering. By employing a suite of orthogonal analytical techniques—NMR, MS, FTIR, and Elemental Analysis—we create a self-validating system where each result corroborates the others. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized material, providing the confidence needed for its use in further research and development.

References

Comparative analysis of 2-Aminomethyl-3-(4-bromophenyl)propionic acid with other GABA analogs like baclofen and pregabalin.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Aminomethyl-3-(4-bromophenyl)propionic acid alongside two well-established GABA analogs, baclofen and pregabalin. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, pharmacokinetic profiles, and the experimental evaluation of these compounds. While baclofen and pregabalin are well-characterized drugs with distinct molecular targets, this compound remains a novel compound with no publicly available pharmacological data. Therefore, this guide will first offer a comprehensive comparison of the known entities and then provide a theoretical analysis of the uncharacterized compound, proposing a roadmap for its experimental evaluation.

Introduction to the GABAergic System and its Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). Its role in regulating neuronal excitability makes it a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders, including epilepsy, spasticity, neuropathic pain, and anxiety. GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. While direct agonists of GABA receptors can be effective, they often come with significant side effects. This has led to the development of GABA analogs, synthetic compounds that modulate the GABAergic system through various mechanisms, offering improved therapeutic windows.

This guide will focus on two such analogs with distinct mechanisms of action: baclofen, a selective GABAB receptor agonist, and pregabalin, which modulates voltage-gated calcium channels. We will then turn our attention to the novel compound, this compound, analyzing its structure to hypothesize potential biological activity and outline the necessary experimental steps for its characterization.

Baclofen: The Archetypal GABAB Receptor Agonist

Baclofen is a derivative of GABA, specifically a lipophilic chlorophenyl derivative, that readily crosses the blood-brain barrier. It is primarily used as a muscle relaxant to treat spasticity.

Mechanism of Action

Baclofen is a selective agonist of the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals. Activation of GABAB receptors, located both presynaptically and postsynaptically, leads to a cascade of intracellular events. Presynaptically, baclofen inhibits the influx of calcium ions into the nerve terminal, which in turn reduces the release of excitatory neurotransmitters. Postsynaptically, it activates inwardly rectifying potassium channels, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential.

Baclofen_Signaling_Pathway Baclofen Baclofen GABAB_R GABA-B Receptor (Heterodimer: GBR1/GBR2) Baclofen->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Ca_ion Ca2+ Ca_channel->Ca_ion influx K_ion K+ K_channel->K_ion efflux Neurotransmitter_release Reduced Neurotransmitter Release Ca_ion->Neurotransmitter_release triggers Hyperpolarization Hyperpolarization K_ion->Hyperpolarization leads to

Caption: Signaling pathway of Baclofen via the GABA-B receptor.

Quantitative Data
ParameterValueReference
Binding Affinity (IC50)
(-)-Baclofen vs. [3H]-GABA0.04 µM[1]
(+)-Baclofen vs. [3H]-GABA33 µM[1]
Pharmacokinetics
Bioavailability70-85%[2][3]
Half-life2-6 hours[2][4]
Protein BindingLow[5]
MetabolismMinimal[2]
ExcretionPrimarily renal (unchanged)[2]
Experimental Protocol: GABAB Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAB receptor using --INVALID-LINK---baclofen as the radioligand.

1. Membrane Preparation: a. Homogenize rat whole brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptic membranes. d. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three more times to remove endogenous GABA.[6] e. Resuspend the final pellet in a known volume of assay buffer containing 2.5 mM CaCl2 to a final protein concentration of approximately 1 mg/mL.[6]

2. Binding Assay: a. In a 96-well plate, add in the following order: i. Assay buffer. ii. A range of concentrations of the unlabeled test compound. iii. --INVALID-LINK---baclofen (final concentration of ~5 nM). iv. Membrane preparation. b. For total binding, omit the test compound. c. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM). d. Incubate the plate at room temperature for 60-90 minutes.[7]

3. Termination and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.[8] b. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. c. Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pregabalin: A Modulator of Voltage-Gated Calcium Channels

Pregabalin, a structural analog of GABA, is widely used for the treatment of neuropathic pain, fibromyalgia, and certain types of seizures.[9] Despite its structural similarity to GABA, its mechanism of action is distinct from direct GABA receptor agonism.

Mechanism of Action

Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[10] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[10] This modulation of neurotransmitter release is believed to be the primary mechanism underlying its analgesic, anticonvulsant, and anxiolytic properties.

Pregabalin_Signaling_Pathway Pregabalin Pregabalin alpha2delta α2-δ Subunit Pregabalin->alpha2delta binds to VGCC Voltage-Gated Ca2+ Channel alpha2delta->VGCC modulates Ca_ion Ca2+ VGCC->Ca_ion influx inhibited Vesicle Synaptic Vesicle Ca_ion->Vesicle triggers fusion Neurotransmitters Excitatory Neurotransmitters (e.g., Glutamate) Vesicle->Neurotransmitters release reduced Synaptic_cleft Synaptic Cleft Neurotransmitters->Synaptic_cleft into Postsynaptic_neuron Postsynaptic Neuron Synaptic_cleft->Postsynaptic_neuron act on

Caption: Mechanism of action of Pregabalin on the α2-δ subunit of VGCCs.

Quantitative Data
ParameterValueReference
Binding Affinity (Kd)
[3H]-Pregabalin to α2-δ subunits~24.6 nM[11]
Pharmacokinetics
Bioavailability≥90%[12][13]
Half-life~6.3 hours[9][14]
Protein BindingNegligible[9]
Metabolism<2%[9]
ExcretionPrimarily renal (unchanged)[9]
Experimental Protocol: α2-δ Subunit Radioligand Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of a test compound for the α2-δ subunit using [3H]-gabapentin or [3H]-pregabalin.

1. Membrane Preparation: a. Homogenize porcine or rat brain cortex in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4). b. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. c. Resuspend the pellet in fresh buffer and repeat the centrifugation. d. Store the final membrane preparation at -80°C until use.

2. Binding Assay: a. In a 96-well plate, combine: i. Assay buffer. ii. A serial dilution of the test compound. iii. A fixed concentration of [3H]-gabapentin or [3H]-pregabalin. iv. The membrane preparation. b. For total binding, the test compound is replaced with buffer. c. Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin or pregabalin. d. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

3. Termination and Detection: a. The assay is terminated by rapid filtration over glass fiber filters. b. Filters are washed with ice-cold buffer to remove unbound radioactivity. c. The amount of bound radioligand is quantified by liquid scintillation counting.

4. Data Analysis: a. Specific binding is calculated by subtracting non-specific from total binding. b. The IC50 is determined by non-linear regression analysis of the competition curve. c. The Ki is calculated using the Cheng-Prusoff equation.

This compound: An Exploratory Analysis

As of the writing of this guide, there is no published pharmacological data for this compound. It is commercially available as a phenylalanine derivative.[8][14] The following analysis is therefore theoretical and based on structural comparisons to baclofen and pregabalin, aiming to guide future experimental investigation.

Structural Comparison and Hypothetical Mechanisms of Action

Chemical Structure:

  • This compound: This molecule has a propionic acid backbone with an aminomethyl group at the 2-position and a 4-bromophenyl group at the 3-position.

  • Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid): Baclofen has a butanoic acid backbone with an amino group at the 4-position and a 4-chlorophenyl group at the 3-position.

  • Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): Pregabalin has a hexanoic acid backbone with an aminomethyl group at the 3-position and is an aliphatic compound.

Comparison with Baclofen:

  • Similarities: Both compounds possess a phenyl ring with a halogen substitution at the para-position (bromo for the novel compound, chloro for baclofen) and an amino group. The presence of the halogenated phenyl ring is a key feature of baclofen's activity at the GABAB receptor.

  • Differences: The core scaffold is different (propionic vs. butanoic acid). The position of the amino group is also different; in the novel compound, it is an aminomethyl group at the 2-position, while in baclofen it is an amino group at the 4-position, making it a gamma-amino acid. This difference in the spacing between the amino and carboxylic acid groups is critical for GABA receptor activity. The shorter distance in the novel compound may significantly alter its ability to bind to the GABAB receptor in the same manner as baclofen.

Hypothesis: The structural resemblance to baclofen, particularly the 4-halophenyl group, suggests that this compound could have some affinity for the GABAB receptor. However, the altered positioning of the amino group makes it a beta-amino acid derivative, which may not fit the orthosteric binding site of the GABAB receptor optimally. Experimental testing using the GABAB receptor binding assay described above is essential to confirm or refute this hypothesis.

Comparison with Pregabalin:

  • Similarities: Both are amino acids with an aminomethyl group.

  • Differences: The most significant difference is the presence of an aromatic ring in this compound, whereas pregabalin is an aliphatic molecule. The structure-activity relationships for ligands of the α2-δ subunit suggest that bulky aliphatic side chains are favorable for binding. The rigid, planar phenyl ring of the novel compound is a stark contrast to the flexible alkyl chain of pregabalin.

Hypothesis: It is less likely that this compound would be a potent ligand for the α2-δ subunit due to the presence of the bulky and rigid bromophenyl group, which deviates significantly from the known pharmacophore of gabapentinoids. However, this cannot be ruled out without experimental evidence. The α2-δ subunit binding assay would be the definitive experiment.

Proposed Experimental Workflow for Characterization

To elucidate the pharmacological profile of this compound, a systematic experimental approach is required.

Experimental_Workflow start This compound binding_assays Primary Binding Assays start->binding_assays gabab_assay GABA-B Receptor Binding Assay binding_assays->gabab_assay alpha2delta_assay α2-δ Subunit Binding Assay binding_assays->alpha2delta_assay gabaa_assay GABA-A Receptor Binding Assay binding_assays->gabaa_assay functional_assays Functional Assays (if binding is observed) gabab_assay->functional_assays alpha2delta_assay->functional_assays gpcrs_assay GTPγS Binding Assay (for GABA-B) functional_assays->gpcrs_assay electrophysiology Electrophysiology (e.g., Patch Clamp) functional_assays->electrophysiology in_vivo In Vivo Studies (if functionally active) functional_assays->in_vivo animal_models Animal Models of Pain, Spasticity, Epilepsy in_vivo->animal_models pharmacokinetics Pharmacokinetic Profiling in_vivo->pharmacokinetics conclusion Characterization of Pharmacological Profile animal_models->conclusion pharmacokinetics->conclusion

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Summary Comparison

FeatureBaclofenPregabalinThis compound
Primary Target GABAB Receptorα2-δ Subunit of VGCCsUnknown
Mechanism AgonistModulator of Ca2+ influxUnknown (Hypothesized weak GABAB activity)
Chemical Class γ-amino acidγ-amino acid analogβ-amino acid derivative
Key Structural Feature 4-chlorophenyl groupIsobutyl group4-bromophenyl group
Primary Use SpasticityNeuropathic pain, EpilepsyNot established
Bioavailability 70-85%≥90%Unknown
Half-life 2-6 hours~6.3 hoursUnknown

Conclusion

This guide has provided a detailed comparative analysis of baclofen and pregabalin, two important GABA analogs with distinct mechanisms of action. The provided experimental protocols offer a practical framework for researchers to assess the activity of novel compounds at these targets. The exploratory analysis of this compound highlights the importance of a structure-based approach to hypothesis generation in the absence of experimental data. While its structural similarities to baclofen suggest a potential, albeit likely weak, interaction with the GABAB receptor, this remains purely speculative. The proposed experimental workflow provides a clear path forward for the definitive characterization of this and other novel GABA analogs. Future research in this area is crucial for the development of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to the In Vitro Validation of 2-Aminomethyl-3-(4-bromophenyl)propionic acid as a GABA Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds targeting γ-aminobutyric acid (GABA) receptors. For the purpose of this document, we will focus on a hypothetical molecule, 2-Aminomethyl-3-(4-bromophenyl)propionic acid, to illustrate the validation workflow from initial binding assessment to detailed functional characterization. This guide is designed for researchers, scientists, and drug development professionals engaged in the discovery of new GABAergic modulators.

The Rationale for Targeting GABA Receptors

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its primary function is to reduce neuronal excitability, a role critical for maintaining balanced neural signaling.[1] Disruption in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and spasticity.[3][4]

GABA exerts its effects through two main classes of receptors:

  • GABAA Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel.[5][6] Activation leads to an influx of chloride (Cl⁻), hyperpolarizing the neuron and making it less likely to fire an action potential.[6][7] These receptors are pentameric structures assembled from a wide variety of subunits (e.g., α, β, γ), giving rise to a large number of subtypes with distinct pharmacology and distribution in the brain.[8][9]

  • GABAB Receptors: These are metabotropic G protein-coupled receptors (GPCRs).[5][6] Their activation leads to downstream effects via G proteins, such as the opening of potassium channels or the inhibition of calcium channels, resulting in a slower, more prolonged inhibitory response.[1]

The pharmacological diversity of these receptors provides a rich landscape for therapeutic intervention. A novel compound like this compound must be rigorously validated to determine its affinity, selectivity, and functional effect on these receptor types.

cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA-A Receptor (Ligand-Gated Ion Channel) Cl_channel Chloride (Cl-) Influx GABA_A->Cl_channel GABA Binding Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Inhibition_A Decreased Neuronal Excitability Hyperpolarization->Inhibition_A GABA_B GABA-B Receptor (GPCR) G_protein G-Protein Activation (Gi/Go) GABA_B->G_protein GABA Binding Effector Effector Modulation G_protein->Effector ↓ cAMP ↑ K+ Conductance ↓ Ca2+ Conductance Inhibition_B Decreased Neuronal Excitability Effector->Inhibition_B

Simplified GABAergic Signaling Pathways

Comparative Framework: Benchmarking Against Established Ligands

To contextualize the properties of a novel compound, its performance must be compared against well-characterized reference ligands. This approach provides an immediate and clear understanding of its potential pharmacological profile.

LigandReceptor TargetPrimary Action
GABA GABAA & GABABEndogenous Agonist
Muscimol GABAAPotent, selective agonist[7][10]
Bicuculline GABAACompetitive antagonist[7][10]
Baclofen GABABSelective agonist[1][5]
Saclofen GABABCompetitive antagonist[5]
Diazepam GABAA (Benzodiazepine Site)Positive Allosteric Modulator (PAM)[11][12]
This compound (Compound X) To Be Determined To Be Determined

Experimental Validation Workflow

The in vitro validation process is a tiered approach, moving from broad screening to detailed mechanistic studies.

A Step 1: Radioligand Binding Assays B Step 2: Functional Characterization (Electrophysiology) A->B Determine Affinity (Ki) & Selectivity D Data Analysis & Profile Generation B->D Determine Functional Effect (Agonist/Antagonist/Modulator) & Potency (EC50/IC50) C Step 3: High-Throughput Functional Screen (Optional) C->D Confirm Activity & Rank Compounds

In Vitro Validation Workflow for a Novel GABA Ligand
Step 1: Radioligand Binding Assays

Expertise & Experience: The first critical step is to determine if the compound physically interacts with GABA receptors and with what affinity. Radioligand binding assays are the gold standard for quantifying this interaction.[13] We employ competition binding assays, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. This allows us to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

Trustworthiness: The validity of this assay relies on meticulous preparation and the inclusion of proper controls. Membranes must be thoroughly washed to remove endogenous GABA, which would otherwise compete with the radioligand and confound the results.[10] Non-specific binding is determined using a high concentration of an unlabeled ligand to ensure that the measured signal is truly from the target receptor.

This protocol is adapted from established methods for measuring binding to the GABAA receptor agonist site.[10][14]

  • Membrane Preparation:

    • Homogenize rat whole brain or specific regions (e.g., cortex, cerebellum) in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes to dissociate endogenous GABA.[13]

    • Wash the membranes by repeating centrifugation and resuspension in fresh Tris-HCl buffer three times.

    • Resuspend the final pellet in a known volume of buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store at -80°C.

  • Competition Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: 50 µL of membrane preparation (~100-200 µg protein), 50 µL of [³H]Muscimol (a high-affinity GABAA agonist; final concentration ~1-2 nM), and 50 µL of assay buffer.

      • Non-Specific Binding (NSB): Same as total binding, but the buffer contains a high concentration of unlabeled GABA (e.g., 100 µM) to displace all specific binding.[10]

      • Compound X Displacement: Same as total binding, but the buffer contains varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Incubate all tubes for 60 minutes on ice (4°C).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Compound X that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[13]

This protocol uses a similar principle but is adapted for the G protein-coupled GABAB receptor.[10][15]

  • Membrane Preparation: Follow the same procedure as for GABAA receptors, but the final assay buffer should be 50 mM Tris-HCl containing 2.5 mM CaCl₂ (calcium is required for agonist binding to GABAB receptors).[10]

  • Competition Binding Assay:

    • The radioligand of choice is typically [³H]GABA in the presence of an agent to block GABAA sites (like isoguvacine) or a selective GABAB antagonist radioligand like [³H]CGP54626.[15]

    • Set up tubes for Total Binding, Non-Specific Binding (using unlabeled baclofen, e.g., 100 µM), and Compound X displacement.

    • Incubate for 20 minutes at 4°C.

    • Terminate and quantify as described for the GABAA assay.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values as described above.

CompoundGABAA Kᵢ (nM)GABAB Kᵢ (nM)Selectivity
GABA ~20~150~7.5-fold for GABAA
Muscimol 2>100,000Highly GABAA Selective
Baclofen >100,000120Highly GABAB Selective
Compound X 50 >50,000 Highly GABAA Selective

This hypothetical data suggests Compound X binds with high affinity and selectivity to the GABAA receptor.

Step 2: Electrophysiological Characterization

Expertise & Experience: Binding does not equate to function. Electrophysiology is the definitive method to determine how a compound affects receptor function.[16][17] By measuring ion flow through the receptor channel in real-time, we can classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator (enhances or diminishes the effect of the endogenous agonist).[7] We use techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subtypes.[11][18]

Trustworthiness: This system is self-validating through its internal controls. A stable baseline current is established before any compound application. The effect of the test compound is always compared to the effect of a saturating concentration of GABA (the positive control) on the same cell, allowing for normalization and robust quantification of efficacy and potency.

  • Cell Culture & Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transiently or stably transfect cells with plasmids encoding the subunits for a specific GABAA receptor subtype (e.g., α1β2γ2, the most common subtype in the CNS).[3][8]

  • Whole-Cell Patch-Clamp Recording:

    • Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions. The intracellular solution will contain high Cl⁻ to allow for measurement of inward currents at a holding potential of -60 mV.

    • Identify a transfected cell and form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Compound Application & Data Acquisition:

    • Agonist Test: Apply increasing concentrations of Compound X to the cell and measure the resulting current. Compare the maximal response to that elicited by a saturating concentration of GABA.

    • Antagonist Test: Co-apply a fixed concentration of GABA (e.g., its EC₅₀) with increasing concentrations of Compound X to see if it inhibits the GABA-evoked current.

    • Modulator Test: Co-apply a low, non-saturating concentration of GABA (e.g., its EC₁₀-EC₂₀) with Compound X to see if it potentiates the GABA-evoked current.

    • Use a rapid solution exchange system for fast application and removal of compounds.[11]

  • Data Analysis:

    • Potency: For agonists or modulators, plot the normalized current response against the log concentration to determine the EC₅₀ (concentration for 50% of maximal effect). For antagonists, determine the IC₅₀.

    • Efficacy: For agonists, express the maximal current elicited by Compound X as a percentage of the maximal current elicited by GABA.

cluster_workflow Patch-Clamp Experimental Workflow A 1. Culture & Transfect HEK293 cells with GABA-A receptor subunits B 2. Achieve Whole-Cell Patch-Clamp Configuration A->B C 3. Apply Compounds via Perfusion System B->C D 4. Record GABA-evoked Currents C->D E 5. Analyze Data for Potency (EC50/IC50) & Efficacy D->E

Workflow for Electrophysiological Analysis
CompoundFunctional EffectPotency (EC₅₀/IC₅₀)Efficacy (% of GABA Max)
GABA Full Agonist15 µM100%
Muscimol Full Agonist1 µM100%
Bicuculline Competitive Antagonist2 µM (IC₅₀)N/A
Diazepam Positive Allosteric Modulator420 nM (EC₅₀ for potentiation)[11]Potentiates GABA response >200%
Compound X Partial Agonist 30 µM 65%

This hypothetical data suggests Compound X acts as a partial agonist at the GABAA receptor, meaning it activates the receptor but cannot elicit the full maximal response seen with GABA.

Conclusion: Synthesizing a Pharmacological Profile

Based on this multi-step in vitro validation, we can construct a detailed profile for our hypothetical compound, this compound.

  • Binding: The compound is a high-affinity ligand that binds selectively to GABAA receptors over GABAB receptors (Kᵢ = 50 nM).

  • Function: Electrophysiological analysis reveals it is a partial agonist at the α1β2γ2 GABAA receptor subtype, with an EC₅₀ of 30 µM and a maximal response that is 65% of that achieved by GABA.

This profile provides a solid foundation for further investigation. The partial agonism is a particularly interesting feature, as such compounds can offer a more modulated therapeutic effect with a potentially wider therapeutic window compared to full agonists. Subsequent studies would involve testing its activity on a wider panel of GABAA receptor subtypes to determine its selectivity profile, a key factor in predicting its in vivo effects and potential side-effect profile.[8][9]

References

A Guide to Investigating the Cross-Reactivity of 2-Aminomethyl-3-(4-bromophenyl)propionic Acid at Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 2-Aminomethyl-3-(4-bromophenyl)propionic acid, a GABA analogue, at a panel of key neurotransmitter receptors. We will explore the rationale behind experimental design, present detailed protocols for binding and functional assays, and interpret hypothetical data to build a comprehensive selectivity profile.

Introduction: The Rationale for Cross-Reactivity Screening

This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structure bears a close resemblance to known GABAB receptor agonists like baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-γ-aminobutyric acid).[2][3] This structural similarity strongly suggests that its primary pharmacological target is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects by inhibiting adenylyl cyclase and modulating ion channel activity.[4][5]

However, assuming high selectivity based on structural analogy alone is a significant risk in drug development. Off-target interactions can lead to unforeseen side effects or a complex pharmacological profile. Therefore, a systematic investigation of the compound's binding affinity at a broad range of other neurotransmitter receptors is not just a regulatory requirement, but a critical step in understanding its therapeutic potential and safety profile. This process, known as cross-reactivity or selectivity profiling, is essential for lead optimization and candidate selection.[4]

This guide outlines a two-tiered approach to characterizing our compound of interest:

  • Primary Target Confirmation and Affinity Determination: Quantifying the binding affinity of the compound at the presumed target, the GABAB receptor.

  • Broad Spectrum Cross-Reactivity Screening: Assessing binding affinity across a panel of receptors representing the major neurotransmitter systems to identify potential off-target interactions.

The Experimental Workflow: A Self-Validating System

A robust screening campaign relies on a logical and well-controlled workflow. The diagram below illustrates the key decision points and experimental stages, from initial hypothesis to comprehensive selectivity profiling.

G cluster_0 Phase 1: Hypothesis & Primary Target cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation A Structural Analysis: Compare to Baclofen/Phenibut B Hypothesis: Primary target is GABAB Receptor A->B C Experiment: GABAB Receptor Binding Assay B->C D Select Receptor Panel (e.g., Eurofins SafetyScreen) C->D High Affinity Confirmed E Experiment: Competitive Radioligand Binding Assays D->E F Data Analysis: Determine Ki values E->F G Identify Significant Hits (Ki < 1µM) F->G H Experiment: Functional Assays (e.g., cAMP, Ca2+ flux) G->H I Determine Agonist/Antagonist Activity (EC50/IC50) H->I J Comprehensive Selectivity Report I->J Characterize Selectivity & Off-Target Profile

Caption: A logical workflow for cross-reactivity studies.

Methodology: Crafting a Robust Screening Protocol

The foundation of a reliable cross-reactivity study is the use of well-validated assays. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2] These assays measure the ability of a test compound to displace a radioactively labeled ligand that has a known high affinity and specificity for the target receptor.

Part 1: Receptor Panel Selection

For a comprehensive screen, a panel of receptors should be chosen to represent the major classes of neurotransmitter systems. Commercial screening panels, such as the Eurofins SafetyScreen44™ Panel or services from the NIMH Psychoactive Drug Screening Program (PDSP), offer a standardized and cost-effective approach.[4][6][7] A representative panel for our compound would include:

  • GABA Receptors: GABAA (to confirm selectivity over the ionotropic GABA receptor)

  • Glutamate Receptors: NMDA, AMPA (representing the major excitatory system)

  • Dopamine Receptors: D1, D2, D3

  • Serotonin (5-HT) Receptors: 5-HT1A, 5-HT2A, 5-HT Transporter (SERT)

  • Adrenergic Receptors: α1, α2, β1, β2

  • Opioid Receptors: μ (mu), δ (delta), κ (kappa)

  • Muscarinic Receptors: M1, M2, M3

Part 2: Detailed Protocol for Competitive Radioligand Binding Assay

This protocol provides a generalized framework for a 96-well plate filtration binding assay. Specific components like the radioligand and buffer composition will vary by receptor target.

Objective: To determine the binding affinity (Ki) of this compound at a panel of neurotransmitter receptors.

Materials:

  • Receptor Membranes: Commercially prepared or in-house preparations of cell membranes expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Reference Compound: A known high-affinity unlabeled ligand for the target receptor.

  • Assay Buffer: Buffer composition is target-specific (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[8]

  • Wash Buffer: Ice-cold buffer, often the same as the assay buffer.[8]

  • 96-well Filter Plates: Glass fiber filters (GF/C) pre-treated with an agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid & Microplate Scintillation Counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and reference compound in assay buffer. Typically, 11 concentrations are used to generate a full inhibition curve. Add these to a 96-well reaction plate.

  • Reagent Preparation: Dilute the receptor membranes and radioligand to their final working concentrations in ice-cold assay buffer. The radioligand concentration is typically set near its known dissociation constant (Kd).

  • Assay Incubation:

    • To each well of the reaction plate, add the diluted receptor membrane preparation.

    • Initiate the binding reaction by adding the diluted radioligand to all wells.

    • The final volume is typically 200-250 µL.[9]

    • Incubate the plate at a specified temperature (e.g., 27-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9][10]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked 96-well filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Radioactivity Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The output is in counts per minute (CPM).

  • Data Analysis:

    • Total Binding: CPM in wells with only radioligand and membranes.

    • Non-specific Binding (NSB): CPM in wells containing a saturating concentration of the reference compound, which displaces all specific binding of the radioligand.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: A Comparative Selectivity Profile

The results of the cross-reactivity screening are best presented in a clear, tabular format that allows for easy comparison of the compound's affinity across the different receptor targets. A higher Ki value indicates lower binding affinity.

Hypothetical Data for this compound

Receptor FamilyTarget ReceptorBinding Affinity (Ki) in nMFunctional Activity (IC₅₀) in nM
GABA GABAB 120 250 (Agonist)
GABAA (Benzodiazepine site)>10,000Not Tested
Glutamate NMDA>10,000Not Tested
AMPA>10,000Not Tested
Dopamine D2S8,500Not Tested
D3>10,000Not Tested
Serotonin 5-HT1A9,200Not Tested
5-HT2A>10,000Not Tested
SERT>10,000Not Tested
Adrenergic α2A7,800Not Tested
β1>10,000Not Tested
Opioid μ (MOP)>10,000Not Tested
Muscarinic M1>10,000Not Tested

Interpretation: The hypothetical data strongly support the initial hypothesis. The compound displays a nanomolar affinity for the GABAB receptor, while showing significantly weaker affinity (Ki values in the high micromolar or greater range) for all other tested receptors. This profile suggests a high degree of selectivity for the GABAB receptor. A selectivity ratio can be calculated by dividing the Ki of an off-target receptor by the Ki of the primary target. For instance, the selectivity for GABAB over the α2A adrenergic receptor is 7,800 nM / 120 nM = 65-fold.

Functional Validation: Moving Beyond Binding

High binding affinity does not always equate to functional activity. It is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary target. Since the GABAB receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][11] A functional assay measuring cAMP levels is therefore an appropriate method to confirm agonist activity.

G cluster_0 GABAB Receptor Signaling Cascade Compound GABAB Agonist (e.g., Test Compound) Receptor GABAB Receptor (R1/R2 Heterodimer) Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Response Cellular Response PKA->Response

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminomethyl-3-(4-bromophenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the β-Aryl-γ-amino Acid Scaffold

The core structure of 2-aminomethyl-3-(4-bromophenyl)propionic acid belongs to the class of β-aryl-γ-amino acid derivatives. This structural motif is of significant pharmacological interest as it forms the basis for several centrally acting drugs, most notably baclofen and phenibut. These compounds are known to interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3][4] Baclofen, a GABAB receptor agonist, is clinically used as a muscle relaxant and antispastic agent.[5][6][7] The structural similarity suggests that this compound derivatives are likely to exhibit activity at GABA receptors, making their SAR a critical area of investigation for the development of novel neuromodulators.

This guide will dissect the key structural components of the this compound scaffold, providing a comparative analysis of how modifications to each part of the molecule can influence its pharmacological profile. The insights presented are synthesized from studies on analogous compounds and aim to provide a predictive framework for future drug design endeavors.

Core Pharmacophore Analysis: Key Structural Determinants of Activity

The pharmacological activity of β-aryl-γ-amino acid derivatives is critically dependent on the spatial arrangement of three key functional groups: the phenyl ring, the amino group, and the carboxylic acid group.[5] The interplay between these groups dictates the molecule's ability to bind to its biological target, presumably the GABAB receptor.

SAR_Pharmacophore cluster_molecule This compound Core cluster_activity Biological Activity Core A Aromatic Ring (4-bromophenyl) Activity GABAergic Modulation A->Activity Lipophilicity & π-π Interactions B Propionic Acid Backbone B->Activity Scaffold Rigidity & Spacing C Aminomethyl Group C->Activity Receptor Binding & Ionization State

Caption: Core pharmacophoric elements of the this compound scaffold and their putative contributions to biological activity.

Comparative Analysis of Structural Modifications

This section explores the impact of systematic structural modifications on the biological activity of this compound derivatives, drawing parallels from established SAR studies of baclofen and other related analogs.

The Aromatic Ring: Influence of Substitution

The nature and position of the substituent on the phenyl ring are paramount for activity. In baclofen, the para-chloro substituent is a key feature. For our target scaffold, the para-bromo substituent serves a similar role.

Table 1: Comparison of Phenyl Ring Modifications and Their Predicted Impact on Activity

ModificationRationalePredicted Effect on ActivitySupporting Evidence from Analogs
Position of Halogen Isomeric variations (ortho, meta) alter the electronic distribution and steric profile.A shift from the para position is likely to decrease activity.Studies on baclofen analogs show that the para position is optimal for GABAB receptor affinity.[5]
Nature of Halogen Altering the halogen (e.g., F, Cl, I) modifies lipophilicity and electronic properties.Minor variations may be tolerated, but significant changes in size and electronegativity could be detrimental.The electronic properties of the substituent on the phenyl ring influence GABAB ligand affinity.[8]
Replacement of Halogen Substitution with alkyl, alkoxy, or other functional groups.Generally leads to a significant loss of activity.Introduction of CH3, CF3, CH3O, or CO2H groups at the C4 position of similar structures led to weakly active agents in other contexts.
Bioisosteric Replacement Replacing the phenyl ring with heteroaromatic rings (e.g., thiophene, furan).Can lead to ligands with varying affinities, depending on the electronic and steric properties of the heterocycle.Substitution of the p-chlorophenyl moiety of baclofen with various heteroaromatic rings resulted in GABAB ligands with a range of affinities.[8]
The Propionic Acid Backbone: Conformational Rigidity and Spacing

The flexibility of the propionic acid backbone allows the molecule to adopt a specific conformation required for receptor binding. Modifications that alter this flexibility can have a profound impact on activity.

Workflow_Synthesis cluster_synthesis General Synthetic Strategy Start Starting Materials (e.g., 4-bromophenylacetic acid) Intermediate1 Intermediate Formation (e.g., Aldol condensation) Start->Intermediate1 Intermediate2 Introduction of Amino Group (e.g., Michael addition) Intermediate1->Intermediate2 Final Final Product (this compound derivative) Intermediate2->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

Table 2: Comparison of Backbone Modifications and Their Predicted Impact on Activity

ModificationRationalePredicted Effect on ActivitySupporting Evidence from Analogs
Alkylation of the Backbone Introduction of alkyl groups restricts conformational freedom.Likely to decrease activity by preventing the adoption of the bioactive conformation.Rigidifying the baclofen structure with methylene or ethylene units resulted in a loss of affinity for the GABAB receptor.[9]
Homologation Increasing or decreasing the chain length between the amino and carboxyl groups.Alters the crucial distance between the key binding moieties, likely reducing activity.The specific spacing of the amino and carboxyl groups is critical for GABA receptor interaction.
Introduction of Unsaturation Creating double or triple bonds in the backbone.Increases rigidity and alters the geometry, which is likely to be detrimental to activity.The saturated backbone is a common feature in active GABA analogs.
The Aminomethyl and Carboxylic Acid Groups: Ionization and Receptor Interaction

The amino and carboxylic acid groups are essential for binding to the receptor, likely through ionic interactions. Their relative positioning and ionization state at physiological pH are critical.

Key Considerations:

  • Esterification of the Carboxylic Acid: This modification will mask the negative charge and is expected to abolish activity, unless the ester is a prodrug that is hydrolyzed in vivo.

  • Acylation of the Amino Group: This will neutralize the positive charge and is also predicted to eliminate activity.

  • Stereochemistry: The stereochemistry at the chiral centers is crucial. For many GABA analogs, one enantiomer is significantly more active than the other.[1][3][4]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of these derivatives can be achieved through various established organic chemistry methodologies. A common approach involves a multi-step synthesis starting from commercially available materials. While specific reaction conditions will vary depending on the desired derivative, a general protocol is outlined below.

Step 1: Synthesis of the Phenylpropionic Acid Intermediate

  • React 4-bromobenzaldehyde with malonic acid in the presence of a suitable base (e.g., pyridine) to yield 3-(4-bromophenyl)propenoic acid.

  • Reduce the double bond of the propenoic acid derivative using a suitable reducing agent (e.g., catalytic hydrogenation) to obtain 3-(4-bromophenyl)propionic acid.

Step 2: Introduction of the Aminomethyl Group

  • Activate the carboxylic acid of 3-(4-bromophenyl)propionic acid (e.g., by converting it to an acid chloride or using a coupling agent).

  • React the activated intermediate with a protected aminomethyl source (e.g., N-Boc-aminomethane).

  • Deprotect the amino group to yield the final this compound derivative.

Note: This is a generalized scheme. For detailed synthetic procedures, refer to relevant literature on the synthesis of related arylpropionic acids.[10]

In Vitro GABAB Receptor Binding Assay

To quantitatively assess the affinity of the synthesized derivatives for the GABAB receptor, a competitive radioligand binding assay is a standard method.

Materials:

  • Rat brain cortical membranes

  • [3H]-GABA or other suitable GABAB receptor radioligand

  • Synthesized test compounds

  • Baclofen (as a positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and baclofen.

  • In a multi-well plate, incubate the rat brain membranes with the radioligand and varying concentrations of the test compounds or baclofen.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is predicted to be highly specific, with the para-bromo-substituted phenyl ring, the flexible propionic acid backbone, and the terminal amino and carboxyl groups all playing crucial roles in determining biological activity. Based on the SAR of analogous compounds like baclofen, modifications that significantly alter the size, electronics, or conformation of these key features are likely to be detrimental to activity at GABAB receptors.

Future research in this area should focus on the synthesis and pharmacological evaluation of a focused library of derivatives to experimentally validate these predicted SAR trends. Key areas for investigation include:

  • Stereoselective Synthesis and Evaluation: The preparation and testing of individual enantiomers are essential to determine the optimal stereochemistry for activity.

  • Exploration of Phenyl Ring Bioisosteres: The replacement of the 4-bromophenyl ring with other halogenated phenyl rings or heteroaromatic systems could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.[8]

  • Conformationally Restricted Analogs: The synthesis of rigid analogs can help to elucidate the bioactive conformation at the GABAB receptor.[9]

By systematically applying the principles outlined in this guide, researchers can accelerate the discovery and development of novel this compound derivatives with therapeutic potential.

References

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), acting via two main classes of receptors: the ionotropic GABAᴀ receptors and the metabotropic GABAʙ receptors.[1][2][3] For over seven decades, modulators of these receptors, particularly positive allosteric modulators (PAMs) of the GABAᴀ receptor, have been mainstays in treating anxiety, epilepsy, and sleep disorders.[4][5] However, the therapeutic utility of classical modulators like benzodiazepines (e.g., diazepam) is often hampered by a narrow therapeutic window and a constellation of on-target and off-target side effects, including sedation, motor impairment, tolerance, and dependence.[4][5]

The discovery of GABAᴀ receptor heterogeneity—numerous subtypes assembled from a palette of 19 different subunits (e.g., α1–6, β1–3, γ1–3)[6]—has ushered in a new era of rational drug design. The modern goal is to develop subtype-selective modulators that can isolate desired therapeutic actions (e.g., anxiolysis mediated by α2/α3 subunits) from undesirable effects (e.g., sedation mediated by α1 subunits).[7][8] Yet, achieving this selectivity is a formidable challenge. A novel modulator, while designed for a specific GABA receptor subtype, can interact with unintended molecular targets throughout the body. These "off-target" interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage drug attrition.[9][10]

Therefore, a rigorous and systematic assessment of off-target effects is not merely a regulatory hurdle but a cornerstone of developing safer, more effective GABAergic therapeutics. This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret a robust off-target liability screening cascade. We will move beyond a simple checklist of assays, delving into the scientific rationale behind a multi-tiered approach that combines computational, in vitro, and in vivo methodologies to build a comprehensive safety profile for novel GABA receptor modulators.

The GABAergic Signaling Pathway: A Complex Target Landscape

Understanding the on-target mechanism is fundamental to appreciating potential off-target liabilities. GABAergic signaling is a tightly regulated process essential for maintaining the balance between neuronal excitation and inhibition.[1]

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Precursor GABA_vesicle GABA GAD->GABA_vesicle Synthesizes GABA_A GABAᴀ Receptor (Ionotropic, Cl⁻ Channel) GABA_vesicle->GABA_A Binds GABA_B GABAʙ Receptor (Metabotropic, GPCR) GABA_vesicle->GABA_B Binds Ca_channel Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers Exocytosis AP Action Potential AP->Ca_channel Depolarizes Cl_ion Cl⁻ GABA_A->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: The GABAergic synapse, illustrating synthesis, release, and postsynaptic receptor activation.

A Tiered Strategy for Off-Target Assessment

A successful off-target assessment strategy is not a single experiment but a logical, tiered workflow. This approach allows for the cost-effective elimination of promiscuous compounds early while dedicating more complex, resource-intensive assays to the most promising candidates.[9][11]

Off_Target_Workflow start Novel GABA Modulator Candidate tier1 Tier 1: Early Screening (Broad & Predictive) start->tier1 tier2 Tier 2: In Vitro Profiling (Specific & Functional) tier1->tier2 Hits Identified silico In Silico Prediction (Similarity, Docking) tier1->silico panel Broad Panel Screening (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) tier1->panel tier3 Tier 3: In Vivo Assessment (Physiological Relevance) tier2->tier3 Confirmed Activity binding Binding Assays (Radioligand, FP) tier2->binding functional Functional Assays (FLIPR, Electrophysiology) tier2->functional decision Go/No-Go Decision & Risk Assessment tier3->decision animal Animal Models (Behavioral, Seizure, Safety Pharm) tier3->animal

Caption: A tiered workflow for systematic off-target liability assessment of novel compounds.

Tier 1: Early-Stage Computational and In Vitro Screening

The goal of Tier 1 is to cast a wide net and identify potential liabilities early, using high-throughput and predictive methods.

In Silico Prediction

Before synthesis or extensive biological testing, computational tools can predict potential off-target interactions based on the chemical structure of the modulator.[9][12] This is a cost-effective first pass to flag potential issues.[9]

  • Causality: Compounds with similar chemical structures often interact with similar sets of proteins. By comparing a novel modulator's structure to databases of known ligands, we can predict likely off-target binding partners.

  • Methodologies:

    • Chemical Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure of a query molecule against large databases of annotated compounds to predict targets.[12]

    • Pharmacophore Modeling & Docking: 3D methods can virtually screen the compound against structural models of known off-targets (e.g., hERG channel, 5-HT₂в receptor) to predict binding likelihood.[12][13]

  • Self-Validation: Predictions should be treated as hypotheses. Validation requires experimental confirmation. The strength of the prediction is increased if multiple independent computational methods converge on the same potential off-target.[12]

Broad Panel Radioligand Binding Screens

This is the experimental workhorse of early off-target assessment. The compound is tested at a single, high concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.

  • Causality: This approach directly tests for physical interaction (binding) between the modulator and a wide array of biologically relevant targets. A significant inhibition of radioligand binding indicates a potential interaction that warrants further investigation.

  • Trustworthiness: Reputable contract research organizations (CROs) like Charles River and Reaction Biology offer validated panels (e.g., SafetyScreen44, InVEST) that serve as an industry standard.[11] These assays are highly standardized with built-in quality controls.

  • Interpretation: A common threshold for concern is >50% inhibition at the tested concentration. This result does not confirm functional activity but acts as a critical flag for follow-up studies.

Tier 2: Specificity and Functional Profiling

Any "hits" identified in Tier 1 must be rigorously investigated in Tier 2 to determine the affinity of the interaction and, crucially, its functional consequence.

Quantitative Binding Affinity Determination

The goal here is to move from a single-point screening result to a quantitative measure of binding affinity, such as the inhibition constant (Kᵢ) or dissociation constant (Kᴅ).

  • Causality: A low Kᵢ or Kᴅ value indicates high binding affinity, suggesting the off-target interaction is more likely to occur at therapeutically relevant concentrations.[14]

  • Key Methodologies:

    • Competitive Radioligand Binding Assays: This is the gold standard for determining the affinity (Kᵢ) of a test compound for a receptor.[15] It involves measuring the ability of increasing concentrations of the unlabeled test compound to displace a radiolabeled ligand with a known affinity.[15]

    • Fluorescence Polarization (FP): This technique is well-suited for soluble proteins and does not require radioactivity. It measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding to its target protein.[14][16]

Protocol Example: Competitive Radioligand Binding Assay for a GPCR Off-Target

  • Preparation: Obtain cell membranes expressing the target receptor (e.g., from a stable cell line or tissue homogenate). Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]

  • Reaction Setup: In a 96-well plate, add:

    • Cell membranes (e.g., 10-20 µg protein/well).

    • Radioligand at a fixed concentration (typically near its Kᴅ).

    • Increasing concentrations of the novel GABA modulator (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters trap the membranes (and bound radioligand) while the unbound radioligand passes through.

  • Detection: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the modulator. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of modulator that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assays

Demonstrating binding is only half the story. A functional assay is essential to determine if that binding event translates into a biological response (e.g., agonism, antagonism, or allosteric modulation).

  • Causality: Functional assays directly measure the downstream consequences of receptor engagement, such as changes in membrane potential, second messenger levels (e.g., cAMP), or ion flux. This differentiates a silent binder from a functionally active compound.

  • Key Methodologies:

    • FLIPR-Based Membrane Potential Assays: For ion channel off-targets (like other GABAᴀ subtypes or hERG), the Fluorescent Imaging Plate Reader (FLIPR) can measure changes in membrane potential using voltage-sensitive dyes.[18] This is a high-throughput method suitable for characterizing dose-response relationships.[18]

    • Electrophysiology: Patch-clamp electrophysiology is the gold-standard functional assay for ion channels. It provides detailed information on channel gating, conductance, and kinetics, offering the highest resolution for understanding the mechanism of action at an off-target ion channel.

    • Second Messenger Assays: For G-protein coupled receptor (GPCR) off-targets, assays measuring changes in cAMP (for Gₛ/Gᵢ-coupled receptors) or intracellular calcium (for Gᵩ-coupled receptors) are used to determine functional activity.

Comparative Data Analysis: Building a Selectivity Profile

The ultimate goal of Tiers 1 and 2 is to build a quantitative selectivity profile. This data is best summarized in a table for clear comparison.

Table 1: Comparative Off-Target Profile of Novel GABAᴀ α2/3-Selective Modulators

TargetParameterModulator XModulator YDiazepam (Reference)Rationale for Inclusion
On-Target
GABAᴀ (α2β3γ2)EC₅₀ (nM), PAM5820Desired therapeutic target for anxiolysis.[7][8]
Off-Target (Selectivity)
GABAᴀ (α1β3γ2)EC₅₀ (nM), PAM5509518Subtype associated with sedation.[8] High selectivity is desired.
GABAᴀ (α5β3γ2)EC₅₀ (nM), PAM>10,0001,20030Subtype associated with cognition/amnesia.[19]
Off-Target (Safety)
5-HT₂в ReceptorKᵢ (nM)>10,00085>10,000Agonism linked to valvular heart disease.
hERG ChannelIC₅₀ (µM)>302.5>30Blockade linked to QT prolongation and Torsades de Pointes.
M₁ Muscarinic ReceptorKᵢ (nM)8,500450>10,000Antagonism linked to cognitive impairment, dry mouth.

This table contains illustrative data for comparison purposes.

Tier 3: In Vivo Assessment of Off-Target Effects

Even with a clean in vitro profile, in vivo studies are essential to uncover potential toxicities arising from off-target effects, metabolites, or complex physiological interactions.[20][21]

  • Causality: Animal models provide an integrated physiological system where the real-world consequences of a drug's complete pharmacological profile can be observed.

  • Key Methodologies:

    • Behavioral Models: Rodent models can differentiate desired anxiolytic effects from undesired sedative/motor-impairing effects. For example, the elevated plus maze can assess anxiolysis, while the rotarod test measures motor coordination. A compound with poor selectivity for α1-containing GABAᴀ receptors would be expected to cause sedation and motor impairment at doses close to its anxiolytic dose.[22]

    • Seizure Models: Models like pentylenetetrazole (PTZ)-induced seizures can confirm on-target anticonvulsant activity.[8][23] Comparing the effective dose in these models to doses causing side effects provides a crucial therapeutic index.

    • GLP Toxicology and Safety Pharmacology Studies: As required by regulatory agencies like the FDA and EMA, these formal studies assess the effects of the drug on major organ systems (cardiovascular, respiratory, and central nervous systems) to identify adverse effects.[24][25][26] For instance, cardiovascular monitoring can detect QT prolongation that might be predicted by in vitro hERG activity.

Interpreting the Data: A Go/No-Go Decision Framework

The collected data must be synthesized to make an informed decision about the compound's future. The key is to assess the margin of safety between the on-target therapeutic dose and the dose at which off-target effects become apparent.

Decision_Tree start Off-Target Hit Confirmed (Binding & Functional Data) q1 Calculate Safety Margin: (Off-Target IC₅₀ / On-Target EC₅₀) start->q1 q2 Is the Off-Target Known for Severe Clinical Toxicity? (e.g., hERG, 5-HT₂в) q1->q2 Margin >100x optimize Optimize: Address Liability q1->optimize Margin 10-100x nogo Terminate: High Risk q1->nogo Margin <10x go Proceed: Low Risk q2->go No q2->nogo Yes

Caption: A simplified logic tree for making Go/No-Go decisions based on off-target data.

A safety margin of >100-fold between the on-target potency and off-target activity is generally considered safe. Margins below this, particularly for targets with known clinical liabilities (e.g., hERG), represent a significant risk that may necessitate termination of the program or a substantial medicinal chemistry effort to engineer out the off-target activity.[27]

Conclusion

The development of novel GABA receptor modulators holds immense promise for treating a range of neurological and psychiatric disorders. However, the path to clinical success is paved with a thorough and unflinching assessment of safety and selectivity. By employing a systematic, multi-tiered approach that integrates computational prediction, broad in vitro screening, detailed functional characterization, and in vivo validation, drug development teams can build a comprehensive understanding of a compound's off-target profile. This strategy not only satisfies regulatory requirements but, more importantly, enables the selection and optimization of candidates with the highest probability of becoming safe and effective medicines, ultimately de-risking the lengthy and expensive journey of drug development.

References

Safety Operating Guide

2-Aminomethyl-3-(4-bromophenyl)propionic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to the Safe Disposal of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel and the protection of our environment. This compound, a halogenated organic compound, requires specific handling and disposal protocols. Its bromine atom places it in a distinct category of chemical waste that is closely regulated.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. As scientists, our responsibility is not only to innovate but also to manage the byproducts of our work with expertise and foresight. This protocol is designed to be a self-validating system, integrating scientific principles with regulatory mandates to ensure every step is logical, safe, and defensible.

Part 1: Hazard Assessment and Regulatory Imperatives

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards and the governing regulations is essential. The causality behind these stringent disposal rules is rooted in the potential risks posed by halogenated compounds.

Known and Potential Hazard Profile

While the toxicological properties of this compound itself may not be exhaustively investigated, data from structurally similar brominated compounds provide a strong basis for a cautious and proactive safety approach.[1] We must operate under the assumption that it presents similar hazards.

Hazard CategoryDescriptionRationale & Source
Skin Irritation May cause skin irritation and redness upon contact.[2][3]Assumed based on data for similar brominated propionic acid derivatives.[2][3]
Eye Irritation Can cause serious eye irritation.[2][3]A common hazard for this class of chemicals.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]Handling should occur in well-ventilated areas or a fume hood.[3][4][5]
Acute Toxicity (Oral) May be harmful if swallowed.[6][7]A related compound, (S)-2-Amino-3-(4-bromophenyl)propanoic acid, is classified as H301 (Toxic if swallowed).[6]
Environmental Hazard Discharge into the environment and drains must be avoided.[1][7][8]Brominated organic compounds can be persistent and harmful to aquatic life.
Combustion Byproducts In a fire, can produce toxic and corrosive fumes, including carbon monoxide, nitrogen oxides, and hydrogen bromide gas.[3]This informs firefighting measures and highlights the hazards of thermal decomposition.

The Regulatory Framework: OSHA and EPA

Two primary federal agencies in the United States govern the handling and disposal of laboratory chemicals:

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[9][10][11] This written plan must include specific procedures for the safe removal of hazardous waste, ensuring employee safety and training.[9][11]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave") under the Resource Conservation and Recovery Act (RCRA) .[12][13] As a halogenated organic substance, this compound falls under specific RCRA guidelines that prohibit land disposal and often require treatment methods like incineration.[14][15][16]

Part 2: The Cornerstone of Compliance: Waste Segregation

The single most important operational step in disposing of this compound is segregation . Halogenated organic waste must be kept separate from non-halogenated waste streams.[4][5][17]

The Rationale: Mixing halogenated compounds with non-halogenated solvents contaminates the entire volume, legally classifying it all as halogenated waste. This dramatically increases disposal costs and complicates the treatment process, as halogenated waste requires specialized, high-temperature incineration to safely break the carbon-halogen bonds and scrub acidic byproducts like hydrogen bromide.

WasteSegregation cluster_streams Waste Streams start Generate Waste Containing This compound decision Is the waste a halogenated organic compound? start->decision halogenated Halogenated Organic Waste Container decision->halogenated Yes non_halogenated Non-Halogenated Organic Waste Container decision:e->non_halogenated:n No (Other Organic Waste) end_proc Arrange for Professional Disposal via EHS Office halogenated->end_proc non_halogenated->end_proc

Caption: Waste segregation decision flow.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely managing the waste from the point of generation to its handoff for final disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, always wear appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant nitrile gloves.

  • Body Protection: A standard laboratory coat.[4]

Step 2: Waste Collection and Containerization Proper containment is crucial to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a designated, leak-proof container, often a glass bottle or a chemically resistant plastic carboy provided by your institution's Environmental Health & Safety (EHS) office.

  • Label Correctly and Immediately: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[17]

    • The full, unabbreviated chemical name: "Waste this compound".

    • An indication of the solvent if in solution (e.g., "in Methanol").

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Keep Containers Closed: Waste containers must be sealed with a proper cap at all times, except when actively adding waste.[17][18] This prevents the release of vapors and protects against spills.

Step 3: Managing Contaminated Materials Any item that comes into contact with the compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be collected in a designated solid hazardous waste container, separate from regular trash.[17]

  • "Sharps": Contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container.

Step 4: Storage and Final Disposal The final step is to hand off the waste to trained professionals.

  • On-Site Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This should be a well-ventilated location, such as a vented cabinet, and within a secondary containment tray to catch potential leaks.[17][18]

  • Professional Collection: Do not pour this chemical down the drain or dispose of it in regular trash.[4][8] Contact your institution's EHS office to arrange for pickup. They will work with a licensed hazardous waste disposal company to transport the material for proper treatment and disposal, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[8][18][19][20]

DisposalWorkflow A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Collect Waste (Liquid or Contaminated Solids) A->B C 3. Select & Label Container 'Hazardous Waste - Halogenated' B->C D 4. Keep Container Securely Closed C->D E 5. Store in Designated Area with Secondary Containment D->E F 6. Contact EHS for Pickup by Licensed Contractor E->F

Caption: Step-by-step disposal workflow.

Part 4: Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7][17] Scoop the material into a labeled hazardous waste container and decontaminate the area.

  • Major Spill: Evacuate the immediate area and notify your supervisor and EHS office immediately.[17]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that this compound is managed safely and responsibly throughout its entire lifecycle, upholding the highest standards of scientific integrity and environmental stewardship.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my experience that the foundation of innovative research is built upon an unwavering commitment to safety. Handling novel or specialized chemical entities like 2-Aminomethyl-3-(4-bromophenyl)propionic acid, a halogenated derivative of a phenylalanine amino acid, demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the protective barriers we employ.[1][2][3][4] This guide is structured to provide you, my fellow researchers and drug development professionals, with the essential, field-tested safety and logistical intelligence to handle this compound with confidence and precision.

Core Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. While comprehensive toxicological data for this specific molecule may not be widely published, its structure provides critical clues. As a brominated organic compound and an amino acid derivative, we must anticipate several potential hazards based on analogous structures.

  • Dermal and Ocular Irritation: Similar brominated propionic acid derivatives are classified as causing skin and serious eye irritation.[5][6][7] Direct contact with the solid or solutions can lead to inflammation, redness, and potential chemical burns.

  • Respiratory Tract Irritation: Fine powders of organic compounds present an inhalation risk. Inhaling dust can irritate the respiratory system, causing coughing or discomfort.[6][7]

  • Oral Toxicity: A safety data sheet for a closely related isomer, (S)-2-Amino-3-(4-bromophenyl)propanoic acid, indicates a GHS classification of H301, "Toxic if swallowed," and displays the GHS06 "skull and crossbones" pictogram. This highlights a significant systemic risk from accidental ingestion.

  • Environmental Hazard: Halogenated organic compounds require specific disposal protocols to prevent environmental contamination.[8][9]

Our primary directive is to mitigate these risks by preventing any direct contact with the substance. PPE serves as the final, critical barrier in a comprehensive safety system that begins with engineering controls.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific procedure being performed. The fundamental principle is that engineering controls, such as a chemical fume hood, are the primary method of exposure reduction.[10][11] PPE is the essential backup.

PPE Specification Summary
Protection Area Required PPE Specifications & Rationale
Eye & Face Chemical Splash GogglesMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards. Protects against splashes and dust, offering a full seal around the eyes where safety glasses cannot.[11][12]
Face Shield (Conditional)To be worn in addition to goggles when handling larger quantities (>50g) or during procedures with a high risk of splashing (e.g., vigorous mixing, heating).[11][12]
Hand Chemical-Resistant GlovesNitrile gloves are the standard recommendation. Always check the manufacturer's chemical resistance data. Double-gloving is best practice to protect against tears and saturation.[11]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat protects skin and personal clothing from minor spills and contamination.[11][13]
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling stock solutions or performing transfers where splashes are more likely.
Respiratory NIOSH-Approved RespiratorRequired if handling the solid compound outside of a certified chemical fume hood. An N95 dust mask is the minimum. All weighing and initial dissolution should occur within a fume hood to eliminate this need.[10][11]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

A self-validating protocol is one where safety is integrated into every step. The following workflow is designed to minimize exposure at every stage of handling this compound.

Phase 1: Preparation and Pre-Handling
  • Designate the Work Area: All handling of the solid compound must occur within a certified chemical fume hood.[10]

  • Verify Safety Equipment: Before bringing the chemical into the lab, confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[7][14]

  • Assemble Materials: Gather all necessary labware (spatulas, weigh boats, glassware), solvents, and waste containers. This prevents the need to leave the designated area mid-procedure.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container. The sequence should be: lab coat, inner gloves, outer gloves, and finally, goggles.

Phase 2: Active Handling (Inside Chemical Fume Hood)
  • Weighing the Compound:

    • Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the compound to the container inside the hood, seal it, and then take the sealed container to the balance for weighing.

    • This "containment weighing" technique is crucial for preventing the release of fine powder into the lab environment.

  • Preparing Solutions:

    • Add the weighed solid to your solvent system slowly and carefully within the fume hood.

    • If the dissolution is exothermic, prepare an ice bath in advance to manage the reaction temperature.

    • Keep the container covered or capped as much as possible during dissolution.

  • Labeling: Immediately label the resulting solution with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Phase 3: Post-Handling and Decontamination
  • Decontaminate: Wipe down all surfaces and equipment inside the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a final wipe with water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and goggles. Remove inner gloves last, using a proper glove-removal technique to avoid touching the outer surface.[14]

  • Dispose of Consumables: All contaminated disposable items (weigh boats, wipes, gloves) must be placed in the designated halogenated solid waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[11][14]

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_post Phase 3: Post-Handling Prep_Area Designate Area & Verify Safety Gear Assemble Assemble Materials Prep_Area->Assemble Don_PPE Don PPE Assemble->Don_PPE Weigh Weigh Compound (Containment Method) Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Label Label Container Dissolve->Label Decon Decontaminate Workspace Label->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Dispose Segregate Waste Doff_PPE->Dispose Wash Wash Hands Dispose->Wash

Caption: Workflow for handling this compound.

Spill and Disposal Management

Accidents can happen, but a robust plan ensures they do not become catastrophes.

Emergency Spill Protocol
  • Evacuate & Alert: Alert others in the immediate area. Evacuate if the spill is large or outside of a containment hood.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If the spill is small and you are trained to handle it, don additional PPE, including a respirator and a chemical apron.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Collect the material using non-sparking tools, place it in a sealed, labeled container, and treat it as halogenated waste.

  • Decontaminate: Clean the spill area thoroughly.

Chemical Waste Disposal Plan

Proper segregation of waste is not just a regulatory requirement; it is a critical safety and cost-control measure.[8][15]

Waste Type Container Labeling Storage & Disposal Procedure
Solid Waste Sealable, chemical-resistant container (e.g., polyethylene).[10]"HAZARDOUS WASTE: Halogenated Organic Solid" plus the full chemical name.Keep container closed when not in use. Store in a designated satellite accumulation area with secondary containment. Do not mix with non-halogenated waste.[8][15]
Liquid Waste Sealable, chemical-resistant carboy or bottle."HAZARDOUS WASTE: Halogenated Organic Liquid" plus all chemical constituents and approximate percentages.Keep container closed. Store in a cool, well-ventilated area away from incompatible materials. The pH should be between 6-9.[9][16] Request pickup from your institution's Environmental Health & Safety (EHS) department when the container is ¾ full.[8]
Contaminated Sharps Puncture-proof sharps container."HAZARDOUS WASTE: Sharps, Halogenated Contamination"Dispose of through the EHS-approved sharps disposal stream.

By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a culture of excellence and responsibility within our scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.